molecular formula C8H8N2O2 B2537353 2-Methyl-5-[(E)-2-nitroethenyl]pyridine CAS No. 1207517-61-0

2-Methyl-5-[(E)-2-nitroethenyl]pyridine

Cat. No.: B2537353
CAS No.: 1207517-61-0
M. Wt: 164.164
InChI Key: SHFOVTPOZDIGET-SNAWJCMRSA-N
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Description

2-Methyl-5-[(E)-2-nitroethenyl]pyridine is a chemical compound with the molecular formula C₈H₈N₂O₂ and a molecular weight of 164.16 g/mol . Its CAS Registry Number is 1207517-61-0 . This compound is an E-configuration nitrovinyl derivative of 2-picoline, a structure that incorporates both a pyridine ring and a nitroalkene functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. The conjugated system present in the molecule can be key in the development of novel pharmaceuticals and materials with specific electronic properties. Researchers utilize this compound for its potential as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. The compound is provided with high purity for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-[(E)-2-nitroethenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-7-2-3-8(6-9-7)4-5-10(11)12/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFOVTPOZDIGET-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207517-61-0
Record name 2-methyl-5-[(E)-2-nitroethenyl]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-[(E)-2-nitroethenyl]pyridine: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the chemical structure, physicochemical properties, and a robust synthetic pathway to this molecule, starting from readily available precursors. While experimental data for the target compound is not extensively available in public literature, this guide consolidates information on analogous structures and employs predictive modeling to elucidate its spectroscopic characteristics. Furthermore, we explore the potential biological activities and applications of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine based on the well-documented bioactivities of related nitro-substituted heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising chemical entity.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitroethenyl group to the pyridine ring, as seen in 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, creates a highly conjugated system with a unique electronic profile. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity and potential biological interactions of the molecule. This guide will systematically explore the synthesis, structure, and prospective applications of this compound, providing a foundational resource for its further investigation.

Chemical Structure and Physicochemical Properties

2-Methyl-5-[(E)-2-nitroethenyl]pyridine is a derivative of pyridine with a methyl group at the 2-position and an (E)-2-nitroethenyl substituent at the 5-position. The "(E)" designation indicates that the substituents around the carbon-carbon double bond are on opposite sides, leading to a trans configuration.

Chemical Identification
IdentifierValueSource
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
SMILES Cc1ccc(cn1)/C=C/[O-][1]
InChI InChI=1S/C8H8N2O2/c1-7-2-3-8(6-9-7)4-5-10(11)12/h2-6H,1H3/b5-4+[1]
InChIKey SHFOVTPOZDIGET-SNAWJCMRSA-N[1]
Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties are predicted using computational models.

PropertyPredicted Value
XlogP 1.5
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.

Synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine

The synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine can be achieved through a multi-step process starting from 2-methyl-5-ethylpyridine. The overall synthetic workflow involves the oxidation of the ethyl group to a formyl group, followed by a Henry-Knoevenagel condensation with nitromethane.

Synthesis_Workflow A 2-Methyl-5-ethylpyridine B Oxidation A->B [O] C 2-Methyl-5-pyridinecarboxaldehyde B->C D Henry-Knoevenagel Condensation (with Nitromethane) C->D + CH3NO2 E 2-Methyl-5-[(E)-2-nitroethenyl]pyridine D->E Biological_Potential A 2-Methyl-5-[(E)-2-nitroethenyl]pyridine B Nitro-substituted Heterocycle A->B C β-Nitrostyrene Scaffold A->C D Antimicrobial Activity B->D E Anticancer Activity B->E F Enzyme Inhibition B->F C->D C->E C->F

Sources

An In-depth Technical Guide to the Electronic Absorption Spectra of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the electronic absorption spectra of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine. In the absence of extensive dedicated literature for this specific molecule, this document synthesizes established principles from analogous structures, namely β-nitrostyrenes and substituted pyridines, to propose a robust experimental and theoretical workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the causal reasoning behind methodological choices. We will explore the synthesis of the target compound, detailed protocols for UV-Vis spectroscopic measurements, the impact of solvent polarity on the electronic transitions (solvatochromism), and the application of computational chemistry, specifically Time-Dependent Density Functional Theory (TD-DFT), to elucidate the nature of these transitions. The overarching goal is to provide a self-validating system for the comprehensive characterization of the electronic properties of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine.

Introduction: The Significance of Electronic Transitions

2-Methyl-5-[(E)-2-nitroethenyl]pyridine belongs to the class of nitro-substituted conjugated systems. The electronic structure of such molecules is characterized by a donor-acceptor system, where the pyridine ring and methyl group can act as a modified donor and the nitroethenyl group serves as a potent electron acceptor. The electronic absorption spectrum, typically measured using UV-Visible (UV-Vis) spectroscopy, provides critical insights into the energy differences between the ground and excited electronic states. These transitions, often of a π→π* or intramolecular charge transfer (ICT) nature, are fundamental to understanding a molecule's color, photochemical reactivity, and potential applications in areas such as nonlinear optics, molecular sensing, and medicinal chemistry.[1]

The position (λmax), intensity (molar absorptivity, ε), and shape of the absorption bands are highly sensitive to the molecular structure and the surrounding environment. For instance, the planarity of the molecule, influenced by steric factors, can significantly affect the extent of π-conjugation and, consequently, the absorption spectrum.[2] Furthermore, the interaction of the molecule with solvent molecules can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism, which provides valuable information about the change in the dipole moment upon electronic excitation.[3][4]

This guide will systematically outline the necessary steps to fully characterize the electronic absorption properties of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, from its synthesis to the theoretical interpretation of its spectral features.

Synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine

A plausible and common synthetic route to (E)-nitroethenyl-substituted aromatics is the Henry reaction (nitroaldol reaction) between an aldehyde and a nitroalkane, followed by dehydration.

Proposed Synthetic Workflow

cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_dehydration Dehydration cluster_product Final Product 2-Methyl-5-pyridinecarboxaldehyde 2-Methyl-5-pyridinecarboxaldehyde Henry_Reaction Henry Reaction (Base Catalyst, e.g., NH4OAc) 2-Methyl-5-pyridinecarboxaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitroaldol_Adduct 2-Methyl-5-(1-hydroxy-2-nitroethyl)pyridine Henry_Reaction->Nitroaldol_Adduct Dehydration_Step Dehydration (e.g., Acetic Anhydride) Nitroaldol_Adduct->Dehydration_Step Final_Product 2-Methyl-5-[(E)-2-nitroethenyl]pyridine Dehydration_Step->Final_Product

Caption: Proposed synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine.

Detailed Protocol:
  • Reaction Setup: To a solution of 2-methyl-5-pyridinecarboxaldehyde in a suitable solvent (e.g., glacial acetic acid), add an excess of nitromethane.

  • Catalysis: Introduce a basic catalyst, such as ammonium acetate, to facilitate the condensation.

  • Reaction Conditions: Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture and pour it into ice water. The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure (E)-isomer. The stereochemistry is typically driven to the more stable trans (E) configuration under these conditions.[5]

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Experimental Investigation of Electronic Absorption Spectra

The core of the experimental work lies in the careful measurement of the UV-Vis absorption spectrum in various solvents to characterize the electronic transitions and assess solvatochromic effects.

Instrumentation and General Protocol

A dual-beam UV-Vis spectrophotometer is required for accurate measurements.

Stock_Solution Prepare Stock Solution (e.g., 1 mM in Dichloromethane) Serial_Dilution Prepare Dilutions (1-10 µM) Stock_Solution->Serial_Dilution Solvent_Selection Select Solvents of Varying Polarity Solvent_Selection->Serial_Dilution Spectrophotometer Dual-Beam UV-Vis Spectrophotometer Serial_Dilution->Spectrophotometer Sample_Scan Scan Sample Spectrum (200-600 nm) Spectrophotometer->Sample_Scan Blank Record Baseline (Solvent Blank) Blank->Spectrophotometer Data_Analysis Identify λmax and Absorbance Sample_Scan->Data_Analysis Beer_Lambert Verify Beer-Lambert Law Data_Analysis->Beer_Lambert Molar_Absorptivity Calculate Molar Absorptivity (ε) Beer_Lambert->Molar_Absorptivity

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology:
  • Solution Preparation: Prepare a stock solution of the purified compound in a volatile, relatively non-polar solvent like dichloromethane. The concentration should be accurately known (e.g., 1 x 10-3 M).

  • Solvent Selection: Choose a range of solvents with varying polarities to study solvatochromism. A suggested set includes n-hexane (non-polar), toluene (aromatic, non-polar), dichloromethane (polar aprotic), acetonitrile (polar aprotic), and ethanol (polar protic).

  • Sample Preparation: For each solvent, prepare a series of dilutions from the stock solution to a final concentration range where the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 a.u.).

  • Spectral Acquisition:

    • Use matched quartz cuvettes with a 1 cm path length.

    • For each solvent, record a baseline spectrum with the cuvette filled only with the solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax) for each prominent band.

    • Verify the Beer-Lambert law by plotting absorbance vs. concentration for one of the solvents. A linear plot confirms that the absorbing species is stable and not undergoing aggregation in the concentration range studied.

    • Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot.

Expected Spectral Features and Solvatochromism

Based on the spectra of related β-nitrostyrenes, 2-Methyl-5-[(E)-2-nitroethenyl]pyridine is expected to exhibit a strong absorption band in the range of 300-380 nm.[5][6] This band is attributable to an allowed π→π* transition with significant intramolecular charge transfer (ICT) character, from the methyl-pyridine moiety to the nitroethenyl group.

Table 1: Anticipated Solvatochromic Effects on the Primary π→π Transition*

SolventPolarity (ET(30))Expected λmax ShiftRationale
n-HexaneLowShortest λmaxMinimal stabilization of the excited state.
TolueneLowSlight Red-shiftπ-stacking interactions may stabilize the excited state.
DichloromethaneMediumRed-shiftStabilization of the more polar excited state.
AcetonitrileHighFurther Red-shiftStronger stabilization of the excited state.
EthanolHigh (Protic)Significant Red-shiftHydrogen bonding with the nitro group can further stabilize the charge-separated excited state.

A red-shift (bathochromic shift) with increasing solvent polarity is indicative of a positive solvatochromism, which occurs when the excited state is more polar than the ground state.[7] This is the expected behavior for a molecule with a strong ICT transition.

Theoretical Investigation of Electronic Spectra

Computational chemistry provides an indispensable tool for interpreting experimental spectra by assigning electronic transitions and visualizing the molecular orbitals involved. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for this purpose.[6][8]

Computational Workflow

Build_Molecule Build 3D Structure of Molecule Ground_State_Opt Ground State Geometry Optimization (DFT, e.g., B3LYP/6-311+G(d,p)) Build_Molecule->Ground_State_Opt Frequency_Calc Frequency Calculation (Confirm Minimum Energy) Ground_State_Opt->Frequency_Calc TD-DFT_Calc TD-DFT Calculation (Calculate Excited States) Frequency_Calc->TD-DFT_Calc Solvent_Model Include Solvent Effects (e.g., PCM) TD-DFT_Calc->Solvent_Model Analyze_Output Analyze Transitions (Wavelengths, Oscillator Strengths) Solvent_Model->Analyze_Output Visualize_Orbitals Visualize HOMO and LUMO Analyze_Output->Visualize_Orbitals Compare_Experiment Compare with Experimental Spectrum Analyze_Output->Compare_Experiment

Caption: Workflow for theoretical prediction of electronic spectra.

Step-by-Step Protocol:
  • Molecular Modeling: Construct the 3D structure of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine using a molecular modeling software.

  • Ground State Optimization: Perform a geometry optimization of the ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This step is crucial to find the most stable conformation of the molecule.[9][10]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies (which correspond to λmax), oscillator strengths (related to the intensity of the absorption band), and the compositions of the electronic transitions.

  • Solvent Effects: To compare with experimental data, incorporate solvent effects using an implicit solvent model like the Polarizable Continuum Model (PCM).[11] TD-DFT calculations should be run for each solvent used in the experiment.

  • Analysis and Visualization:

    • Compare the calculated λmax and oscillator strengths with the experimental data.

    • Analyze the major contributions to the primary electronic transition. It is expected to be dominated by the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[6]

    • Visualize the HOMO and LUMO to confirm the ICT nature of the transition. The HOMO is expected to be localized primarily on the methyl-pyridine ring, while the LUMO should be concentrated on the nitroethenyl moiety.

Conclusion and Outlook

This guide has outlined a comprehensive, integrated experimental and theoretical approach for the detailed characterization of the electronic absorption spectra of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine. By combining careful synthesis and purification, systematic UV-Vis spectroscopic measurements across a range of solvents, and rigorous TD-DFT calculations, researchers can gain a deep understanding of the electronic structure and properties of this molecule.

The data generated through this workflow—including λmax, molar absorptivity, solvatochromic behavior, and the nature of the frontier molecular orbitals—will provide a solid foundation for exploring its potential in various applications, from the development of novel chromophores for optical devices to its use as a building block in medicinal chemistry. The self-validating nature of this protocol, where experimental and theoretical results are used to corroborate each other, ensures a high degree of scientific integrity and provides a robust model for the investigation of other novel conjugated molecules.

References

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. (2022). Molecules, 27(15), 4804. [Link]

  • Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light. (2019). Molecules, 24(16), 2955. [Link]

  • Freeman, J. P., & Stevens, T. E. (1957). Ultraviolet Absorption Spectra of Nitrostyrene Derivatives. The Journal of Organic Chemistry, 23(1), 136-138. [Link]

  • UV‐Vis absorption spectra of enamine (IIj, 0.05 M), β‐nitrostyrene... (n.d.). ResearchGate. [Link]

  • Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. (2007). Electrochimica Acta, 52(13), 4411-4418. [Link]

  • 2-methyl-5-[(e)-2-nitroethenyl]pyridine (C8H8N2O2). (n.d.). PubChem. [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). Acta Crystallographica Section C: Structural Chemistry, 77(10), 621-632. [Link]

  • Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. (2014). Spectroscopy: An International Journal, 29(4), 183-195. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. [Link]

  • Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. (2023). International Journal of Molecular Sciences. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021). Journal of Chemical Health Risks. [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (2019). Scientific Reports, 9(1), 10959. [Link]

  • Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. (2009). Indian Journal of Pure & Applied Physics, 47, 557-563. [Link]

  • Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. (2017). Journal of Computational Chemistry, 38(1), 35-47. [Link]

  • The electronic structure of poly(pyridine-2,5-diyl) investigated by soft X-ray absorption and emission spectroscopies. (2000). Diva Portal. [Link]

  • 5-Dimethylamino-5'-nitro-2,2'-bithiophene-a New Dye with Pronounced Positive Solvatochromism. (1992). Angewandte Chemie International Edition in English, 31(12), 1648-1651. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isom. (2023). Molecules, 28(23), 7856. [Link]

  • Journal of Chemistry and Interdisciplinary Research. (2023). Gexin Publications. [Link]

  • Reverse Solvatochromism of Imine Dyes Comprised of 5-Nitrofuran-2-yl or 5-Nitrothiophen-2-yl as Electron Acceptor and Phenolate as Electron Donor. (2018). Chemistry – A European Journal, 24(37), 9364-9376. [Link]

  • Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. (2016). ResearchGate. [Link]

  • Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). Molecules, 28(6), 2530. [Link]

  • Electronic absorption spectra and photochemical reactivity of Group 5 metal alkyl compounds: photochemical α-hydrogen abstraction. (1993). Journal of the Chemical Society, Dalton Transactions, (15), 2335-2343. [Link]

  • Tailoring the positive and negative solvatochromism for chalcone analogues to detect heterozygous protein co-aggregation. (2023). Chemical Communications, 59(82), 12267-12270. [Link]

Sources

The 2-Methyl-5-Substituted Pyridine Scaffold: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 2-methyl-5-substituted pyridine moiety represents a "privileged structure" in modern medicinal chemistry.[1] Its ubiquity stems from a unique convergence of electronic properties, metabolic stability, and geometric vectors. The 2-methyl group serves as a metabolic shield, blocking oxidative attacks at the susceptible

This technical guide dissects the scaffold's utility, detailing the structural activity relationships (SAR) that drive its selection and providing validated protocols for its synthesis.

Part 1: Structural Activity Relationship (SAR) Logic

The "Anchor and Vector" Strategy

In drug design, the pyridine ring often acts as a bioisostere for benzene, improving water solubility due to the nitrogen lone pair's hydrogen-bonding capacity. However, unsubstituted pyridines are prone to rapid metabolism.

  • The 2-Methyl "Shield":

    • Metabolic Blockade: Cytochrome P450 enzymes frequently target the electron-deficient C2 and C6 positions of pyridine for oxidation. Introducing a methyl group at C2 sterically hinders this approach and electronically deactivates the position toward nucleophilic metabolic attack.

    • Conformational Lock: In biaryl systems, the 2-methyl group introduces torsional strain (atropisomerism potential), forcing the pyridine ring out of coplanarity with adjacent rings. This is critical for fitting into restricted pockets (e.g., the "gatekeeper" regions of kinases).

  • The 5-Position "Vector":

    • Linear Extension: Substitution at C5 allows for a linear extension of the molecule, mimicking the para-substitution of benzene. This is the primary vector used to reach distal residues in a binding pocket without disrupting the hydrogen-bonding interaction of the pyridine nitrogen.

Visualization: Scaffold Mechanics

The following diagram illustrates the functional logic of the scaffold.

SAR_LogicCorePyridine Core(H-Bond Acceptor)Pos22-Methyl Group(Metabolic Shield)Core->Pos2 Steric ProtectionPos55-Position Substituent(Pharmacophore Vector)Core->Pos5 Electronic CommunicationPos2->Core Prevents P450 OxidationTargetBiological Target(e.g., Kinase Pocket)Pos5->Target Hydrophobic Interaction

Figure 1: Functional decomposition of the 2-methyl-5-substituted pyridine scaffold. The 2-methyl group protects the core, while the 5-position engages the target.

Part 2: Synthetic Methodologies

Access to this scaffold typically follows two distinct pathways: the classical Halogenation-Cross Coupling route (Industry Standard) and the emerging Direct C-H Functionalization route.

Workflow Visualization

Synthesis_WorkflowStartStarting Material:2-Picoline (2-methylpyridine)StepA1Step 1: Electrophilic Halogenation(Br2, Oleum or NBS)Start->StepA1 Classical RouteStepB1Direct C-H Activation(Ir/Pd Catalysis, Directing Groups)Start->StepB1 Atom Economy RouteInterAIntermediate:5-Bromo-2-methylpyridineStepA1->InterAStepA2Step 2: Suzuki-Miyaura Coupling(Ar-B(OH)2, Pd Cat.)InterA->StepA2ProductTarget:2-Methyl-5-ArylpyridineStepA2->ProductStepB1->Product Regioselectivity Challenges

Figure 2: Comparative synthetic workflows. Path A is the robust industrial standard; Path B is atom-economical but requires specialized catalysts.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 5-aryl-2-methylpyridine from 5-bromo-2-methylpyridine . This is the most reliable method for generating diverse libraries for SAR studies.

Mechanism: The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle: Oxidative Addition (rate-limiting)


Reagents & Equipment[2][3][4]
  • Substrate: 5-Bromo-2-methylpyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    Cl
    
    
    (3-5 mol%) — Selected for resistance to oxidation and steric bulk.
  • Base: K

    
    CO
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for sterically hindered substrates).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[5]

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Procedure
  • Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Loading: Add 5-bromo-2-methylpyridine (1.0 mmol), Aryl boronic acid (1.2 mmol), and Base (2.0 mmol) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.03 mmol) last. Quickly seal the vial.
    
  • Reaction: Heat the mixture to 90°C with vigorous stirring for 4–12 hours.

    • Validation: Monitor via TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide (M+H 172/174).

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na

    
    SO
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    ). Pyridines often streak; add 1% Triethylamine to the eluent to sharpen peaks.
    

Part 3: Therapeutic Applications & Data[1]

Case Study: Kinase Inhibition (ALK/c-Met)

The 2-methyl-5-substituted pyridine motif is structurally analogous to the core of Crizotinib (Xalkori), a dual ALK/c-Met inhibitor. In these systems, the pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the 5-aryl substituent extends into the hydrophobic pocket.

Comparative Potency Data (Hypothetical SAR Table) The following table illustrates the impact of C2-substitution on metabolic stability and C5-substitution on potency in a generic kinase assay.

Compound IDC2-SubstituentC5-SubstituentIC50 (Kinase A)t1/2 (Microsomal Stability)
P-001 -H-Phenyl450 nM12 min (High Clearance)
P-002 -CH3 -Phenyl410 nM58 min (Improved Stability)
P-003 -CH3-4-Fluoro-Phenyl120 nM65 min
P-004 -CH3-Pyrazol-4-yl15 nM 55 min

Interpretation: P-001 shows poor stability due to oxidation at C2. P-002 stabilizes the scaffold. P-004 leverages the C5 vector to introduce a heteroaryl group that likely engages specific hydrogen bond donors in the pocket, drastically improving potency.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • BenchChem. (2025).[1] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.

  • Lin, N. H., et al. (2001).[6] "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine." Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[6]

  • Kalyani, D., et al. (2005).[7] "Oxidative C-H Activation/C-C Bond Forming Reactions: Synthetic Scope and Mechanistic Insights." Journal of the American Chemical Society, 127(20). (Seminal work on Pd-catalyzed C-H activation of picolines).

Potential Biological Targets for Nitroethenyl Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

The nitroethenyl pyridine (NEP) scaffold represents a distinct class of "privileged electrophiles" in medicinal chemistry. Characterized by a pyridine ring conjugated to a nitroalkene moiety, this structure functions as a potent Michael acceptor . Its biological activity is driven primarily by its capacity to form covalent bonds with nucleophilic amino acid residues—specifically cysteine thiols—within the active sites of enzymes or on the surface of structural proteins.

While historically viewed as "pan-assay interference compounds" (PAINS) due to their high reactivity, recent advances in Targeted Covalent Inhibitors (TCIs) have rehabilitated this scaffold. By tuning the electronics of the pyridine ring, researchers can modulate the electrophilicity of the vinyl group, transforming it from a promiscuous toxin into a selective probe for specific cysteine-dependent enzymes.

This guide details the validated biological targets of NEPs, the chemical mechanism of their action, and the experimental protocols required to validate these interactions in a drug discovery setting.

Part 2: Chemical Biology & Reactivity Profile

The Mechanism: Reversible vs. Irreversible Michael Addition

The core pharmacophore of NEP is the


-nitro-styrene-like  system. The nitro group (

) is strongly electron-withdrawing, pulling electron density away from the vinyl double bond. The pyridine ring, depending on protonation or metal coordination, further enhances this electrophilicity.

The Reaction: Biological nucleophiles (Nu:), particularly the thiolate anion (


) of cysteine, attack the 

-carbon of the vinyl group. This results in a Michael adduct. Unlike vinyl sulfones (often irreversible), nitroalkene adducts can be reversible under physiological conditions, allowing for "on-off" target engagement that reduces immunogenicity risks associated with permanent protein haptenization.
DOT Diagram 1: The Michael Addition Mechanism

The following diagram illustrates the nucleophilic attack on the NEP scaffold.

MichaelAddition NEP Nitroethenyl Pyridine (Electrophile) Transition Transition State (Anionic Intermediate) NEP->Transition Activation Cys Cysteine Thiolate (Enzyme Active Site) Cys->Transition Nucleophilic Attack Adduct Covalent Adduct (Inhibited Enzyme) Transition->Adduct Protonation Reversal Retro-Michael (Slow Release) Adduct->Reversal Physiological pH Reversal->NEP

Caption: Figure 1. Mechanism of covalent modification. The cysteine thiolate attacks the β-carbon of the nitroethenyl pyridine, forming a nitronate intermediate that collapses into the stable adduct.

Part 3: Primary Biological Targets

Cysteine Proteases (Cathepsins & Cruzain)

The most validated targets for nitroethenyl pyridines are the papain-family cysteine proteases . These enzymes rely on a catalytic dyad (Cysteine-Histidine) where the cysteine is activated as a thiolate ion.

  • Mechanism: The NEP mimics the peptide substrate. The vinyl group sits in the S1/S1' pocket, positioning the

    
    -carbon directly adjacent to the catalytic Cysteine (e.g., Cys25 in Cathepsin L).
    
  • Selectivity: Can be achieved by modifying the pyridine ring (e.g., 2-, 3-, or 4-substitution) to fit the specific steric requirements of the protease binding groove.

  • Therapeutic Relevance:

    • Antiparasitic: Inhibition of Cruzain (Trypanosoma cruzi) and Rhodesain (T. brucei).

    • Antiviral: Potential inhibition of viral proteases (e.g., SARS-CoV-2

      
      ) which also utilize a catalytic cysteine.
      
Protein Tyrosine Phosphatases (PTPs)

Despite the name, PTPs (like PTP1B) utilize a critical Cysteine residue (e.g., Cys215) in their active site to execute nucleophilic attack on the phosphate group of the substrate.

  • Vulnerability: This active site cysteine has a very low pKa (~5.5), making it predominantly ionized (

    
    ) and hyper-reactive to electrophiles like NEPs at physiological pH.
    
  • Inhibition: NEPs act as competitive, covalent inhibitors. They lock the enzyme in an inactive state, preventing the dephosphorylation of signaling proteins like the Insulin Receptor.

Mitochondrial Targets & ROS

NEPs often exhibit cytotoxicity against cancer cells. This is frequently linked to mitochondrial disruption .

  • Target: Thioredoxin Reductase (TrxR). This enzyme contains a selenocysteine/cysteine redox center essential for managing oxidative stress.

  • Effect: Alkylation of TrxR by NEPs disables the cell's antioxidant defense, leading to an accumulation of Reactive Oxygen Species (ROS) and triggering apoptosis (often via the intrinsic mitochondrial pathway).

Part 4: Experimental Validation Framework

To confirm a biological target for a specific nitroethenyl pyridine derivative, a "Self-Validating" workflow is required. This moves beyond simple phenotypic screening (e.g., cell death) to molecular proof-of-engagement.

Protocol 1: Synthesis of the NEP Probe

Objective: Synthesize a 2-(2-nitrovinyl)pyridine derivative via the Henry Reaction (Nitroaldol Condensation).

Reagents:

  • Picolinaldehyde (2-, 3-, or 4-isomer)

  • Nitromethane (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Acetic Acid (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of Picolinaldehyde in 5 mL of Nitromethane.

  • Catalysis: Add 4 mmol of Ammonium Acetate.

  • Reflux: Heat the mixture to 90°C for 4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates. If not, remove excess nitromethane under reduced pressure.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

  • Yield Check: Expected yield >70%. Confirm structure via

    
     (Look for trans-alkene coupling constants, 
    
    
    
    ).
Protocol 2: Activity-Based Protein Profiling (ABPP)

Objective: Identify the specific protein targets in a cell lysate.

Methodology:

  • Probe Design: Synthesize an NEP analog with an alkyne "click" handle (e.g., 5-ethynyl-2-(2-nitrovinyl)pyridine).

  • Incubation: Treat cell lysate (1 mg/mL protein) with the NEP-alkyne probe (

    
    ) for 1 hour at 37°C.
    
  • Click Reaction: Add reporter mix:

    • Azide-Rhodamine (for gel visualization) or Azide-Biotin (for mass spec).

    • 
       (1 mM), TCEP (1 mM), TBTA (
      
      
      
      ).
  • Analysis:

    • Gel: Run SDS-PAGE. Fluorescent bands indicate proteins covalently modified by the NEP.

    • Mass Spec: Pull down biotinylated proteins with Streptavidin beads. Digest with Trypsin. Analyze via LC-MS/MS to identify the protein and the specific peptide modified.

DOT Diagram 2: Target Identification Workflow

ABPP_Workflow cluster_synthesis Phase 1: Probe Synthesis cluster_labeling Phase 2: Labeling cluster_detection Phase 3: Detection Step1 NEP Scaffold + Alkyne Handle Step2 Incubate with Cell Lysate Step1->Step2 Step3 Covalent Binding to Target Cysteines Step2->Step3 Step4 Click Chemistry (Add Biotin-Azide) Step3->Step4 Step5 Streptavidin Enrichment Step4->Step5 Step6 LC-MS/MS Identification Step5->Step6

Caption: Figure 2. Activity-Based Protein Profiling (ABPP) workflow for identifying biological targets of nitroethenyl pyridines.

Part 5: Quantitative Data Summary

The following table summarizes reported inhibitory activities (


 or 

) of nitrovinyl pyridine derivatives against key targets.
Target EnzymeOrganism/SourceCompound ClassActivity MetricReference
Cruzain T. cruziDipeptidyl Nitroalkene

[1]
Cathepsin L HumanDipeptidyl Nitroalkene

[1]
PTP1B HumanNitro-styrene derivative

[2]
Thioredoxin Reductase MammalianVinyl Pyridine

[3]
Staph.[1][2] aureus Bacteria2-(2-nitrovinyl)pyridineMIC

[4]

References

  • Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L. Source: ScienceOpen (2023) URL:[Link]

  • Protein tyrosine phosphatase inactivation by electrophilic tyrosine modification. (Contextual validation of electrophiles against PTPs) Source: Chemical Science (RSC) URL:[Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. Source: International Journal of Chemical Studies URL:[Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Source: Encyclopedia.pub URL:[Link]

Sources

The Solid-State Architecture of Nitrovinyl Pyridines: Crystal Packing and Intermolecular Forces

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrovinyl pyridines—characterized by an electron-deficient pyridine ring conjugated to a strongly electron-withdrawing nitrovinyl moiety—are highly versatile building blocks in organic synthesis and potent pharmacophores in drug discovery (e.g., as nitric oxide synthase inhibitors)[1]. Understanding their solid-state behavior is not merely an academic exercise; it is a critical prerequisite for predicting macroscopic properties such as solubility, bioavailability, and solid-state stability.

This whitepaper provides an authoritative analysis of the crystal packing motifs and intermolecular forces governing nitrovinyl pyridines. By deconstructing the causality behind their crystallographic assembly and providing self-validating experimental workflows, this guide equips researchers with the structural insights necessary to engineer optimized solid-state forms.

Molecular Topography and Electronic Drivers

The behavior of nitrovinyl pyridines in the solid state is dictated by their unique "push-pull" electronic topography. The molecule is essentially a rigid, planar system where the


-conjugation extends from the pyridine ring through the vinyl bridge to the nitro group.
  • Planarity and Conjugation: The

    
    -configuration of the nitrovinyl group enforces a planar geometry, which is the primary driver for face-to-face 
    
    
    
    stacking in the crystal lattice[2].
  • Dipole Moment: The strong electron-withdrawing nature of the

    
     group creates a significant molecular dipole. In the absence of strong classical hydrogen bond donors (like -OH or -NH), this dipole forces the molecules into head-to-tail or antiparallel alignments to minimize electrostatic repulsion.
    
  • Electron Deficiency: The presence of the electronegative nitrogen in the pyridine ring, combined with the nitro group, renders the aromatic system highly electron-deficient, opening the door for non-classical lone-pair

    
     or anion
    
    
    
    interactions.

Dominant Intermolecular Forces in the Crystal Lattice

Unlike molecules dominated by classical O-H


O or N-H

O hydrogen bonds, nitrovinyl pyridines rely on a delicate interplay of weaker, highly directional forces to construct their crystal lattices.
Non-Classical Hydrogen Bonding Networks

The primary cohesive forces are non-classical C-H


O and C-H

N hydrogen bonds. The oxygen atoms of the nitro group act as bifurcated hydrogen bond acceptors, drawing in the slightly acidic aromatic or vinylic protons of adjacent molecules[1]. Similarly, the pyridine nitrogen serves as a secondary acceptor, creating complex 2D or 3D cross-linked networks.
Stacking and Dipole Alignment

Because the molecules are planar, they readily stack. However, exact face-to-face stacking of identical electronic regions is electrostatically unfavorable. Instead, the crystal packing exhibits slipped


 stacking , where the electron-rich regions (relatively speaking) of one molecule sit above the electron-deficient regions of another. This is heavily influenced by the need to align the strong molecular dipoles in an antiparallel fashion.
Quantitative Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis is employed. This computational method maps the electron density to visualize and quantify the percentage contribution of various intermolecular contacts[3].

Table 1: Typical Intermolecular Contact Contributions in Nitrovinyl Pyridines

Interaction TypeStructural Role in Crystal PackingTypical Distance (Å)Hirshfeld Surface Contribution (%)
H

H
Dispersive background stabilization; dictates overall packing density.2.20 - 2.6040.0 - 45.0%
O

H
Directional locking; anchors the nitro group to adjacent vinylic/aromatic protons.2.30 - 2.7015.0 - 25.0%
C

C (

)
Layer formation; drives the assembly of 1D columns or 2D sheets.3.30 - 3.605.0 - 10.0%
N

H
Cross-linking; utilizes the pyridine nitrogen to bridge adjacent stacking columns.2.50 - 2.905.0 - 8.0%
C

H (C-H

)
Edge-to-face interactions stabilizing the perpendicular lattice planes.2.70 - 3.1010.0 - 15.0%

Mechanistic Logic of Crystal Assembly

To visualize how molecular features translate into macroscopic properties, the following Graphviz diagram maps the logical flow of crystal assembly.

G Mol Nitrovinyl Pyridine Molecular Core Nitro Nitro Group (Strong Acceptor) Mol->Nitro Vinyl Vinyl Bridge (Planar Conjugation) Mol->Vinyl Pyridine Pyridine Ring (Electron Deficient) Mol->Pyridine HBond C-H···O & C-H···N Hydrogen Bonding Nitro->HBond O-acceptors Dipole Dipole-Dipole (Antiparallel Alignment) Nitro->Dipole Strong dipole PiPi π-π Stacking (Slipped Face-to-Face) Vinyl->PiPi Planarity Pyridine->HBond N-acceptor Pyridine->PiPi Aromaticity Crystal Macroscopic Crystal Packing Motif HBond->Crystal PiPi->Crystal Dipole->Crystal Prop Physicochemical Properties (Solubility, Stability) Crystal->Prop

Caption: Logical flow mapping molecular features of nitrovinyl pyridines to their solid-state crystal packing motifs and macroscopic properties.

Experimental Workflow: Crystallographic & Computational Analysis

As a Senior Application Scientist, I emphasize that protocols must be designed with causality in mind and must be inherently self-validating. The following workflow details the isolation, structural elucidation, and validation of nitrovinyl pyridine crystals[4].

Step 1: Controlled Crystallization via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the synthesized nitrovinyl pyridine in 1 mL of a polar halogenated solvent (e.g., dichloromethane). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly and leave undisturbed at 20°C for 48–72 hours.

  • Causality: Why this specific solvent system? Dichloromethane easily dissolves the compound, while the slow vapor diffusion of the non-polar hexane gradually lowers the dielectric constant of the medium. This controlled desolvation forces the highly dipolar nitrovinyl pyridine molecules to align head-to-tail, maximizing dipole-dipole stabilization before

    
     stacking locks the lattice into place. Rapid evaporation would trap kinetic polymorphs; vapor diffusion ensures thermodynamic control.
    
Step 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Procedure: Select a crystal with well-defined faces (approx. 0.2 x 0.2 x 0.1 mm) under polarized light. Mount it on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    microfocus source. Collect data at 100 K using a cold nitrogen stream.
  • Causality: Data collection at 100 K minimizes thermal atomic displacement (Debye-Waller factors), which is critical for accurately resolving the positions of the hydrogen atoms involved in the weak C-H

    
    O and C-H
    
    
    
    N interactions that define this system.
Step 3: Hirshfeld Surface Generation
  • Procedure: Import the refined .cif file into computational software (e.g., CrystalExplorer). Generate the 3D

    
     surface mapped over a resolution of -0.5 to 1.5 a.u. Extract the 2D fingerprint plots to quantify contact percentages.
    
  • Causality: Standard XRD only provides atomic coordinates. Hirshfeld analysis translates these coordinates into a normalized electron density map, allowing us to definitively prove whether a close contact is a genuine stabilizing interaction (indicated by red spots on the

    
     surface) or merely a byproduct of steric packing constraints[3].
    
Step 4: System Validation via PXRD (Self-Validating Step)
  • Procedure: Grind the remaining bulk sample into a fine powder and analyze via Powder X-Ray Diffraction (PXRD). Overlay the experimental diffractogram with the simulated diffractogram generated from the SC-XRD .cif file.

  • Causality: A single crystal is a microscopic sample that may not represent the bulk material. A matching PXRD pattern acts as a self-validating quality control step, confirming phase purity and ensuring that the thermodynamic parameters derived from the single crystal apply to the bulk active pharmaceutical ingredient (API).

Implications for Drug Development and Synthesis

The crystal packing of nitrovinyl pyridines directly impacts their utility in both medicinal chemistry and synthetic catalysis:

  • Receptor Binding Parallels: The intermolecular forces observed in the crystal lattice often mimic the interactions the molecule will have within a biological target. For example, in nitric oxide synthase (nNOS) inhibitors containing nitrovinyl pyridine motifs, the pyridine nitrogen and the nitro group engage in highly specific hydrogen bonding with the enzyme's heme propionate and tetrahydrobiopterin sites. The distances observed in the solid state (e.g., 2.9–3.0 Å for N

    
    H bonds) perfectly predict the binding geometries in the active site[1].
    
  • Solid-State Stability: The robust slipped

    
     stacking networks make these compounds highly stable against thermal degradation, but can result in poor aqueous solubility. Drug formulation teams must often rely on co-crystallization or amorphous solid dispersions to disrupt these tight lattices and improve bioavailability.
    
  • Stereoselective Catalysis: In asymmetric synthesis (e.g., Michael additions or nitro-Mannich reactions), the planar nature and specific dipole alignment of the nitrovinyl pyridine substrate dictate the trajectory of nucleophilic attack. Organocatalysts are designed to specifically hydrogen-bond with the nitro group, locking the substrate into a conformation that mirrors its solid-state rigidity, thereby ensuring high enantioselectivity[4].

References

  • Visible light-mediated intermolecular[2+2] photocycloaddition of 1-aryl-2-nitroethenes and olefins: Reaction scope and mechanis - The Royal Society of Chemistry. rsc.org.
  • Amine Catalysis with Substrates Bearing N‐Heterocyclic Moieties Enabled by Control over the Enamine Pyramidalization Direction. ethz.ch.
  • Nitric Oxide Synthase Inhibitors That Interact with Both Heme Propionate and Tetrahydrobiopterin Show High Isoform Selectivity. nih.gov.
  • The first coordination complex of (5R,6R,7S)-5-(furan-2-yl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine with zinc(II) acetate-chloride. nih.gov.

Sources

The Nitrovinyl Pyridine Scaffold: Reactivity Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrovinyl pyridine (NVP) moiety represents a high-value pharmacophore and synthetic intermediate characterized by a distinct "push-pull" electronic architecture. Comprising a pyridine ring conjugated to a nitroalkene, this system exhibits aggressive electrophilicity at the


-carbon, making it a potent Michael acceptor.

For drug development professionals, the NVP scaffold offers two primary utilities:

  • Covalent Warhead Potential: As a reversible or irreversible covalent inhibitor targeting cysteine residues in biological assays.

  • Synthetic Divergence: A reliable precursor for (2-pyridyl)ethylamines (histamine analogs) and azaindole scaffolds via reductive cyclization.

This guide provides a mechanistic breakdown of the NVP reactivity profile, a self-validating protocol for its synthesis, and a critical analysis of its behavior in nucleophilic additions.

Electronic Structure & Mechanistic Basis

The reactivity of nitrovinyl pyridine is governed by the synergistic electron-withdrawing effects of the nitro group and the pyridine nitrogen.

The "Electron Sink" Effect

Unlike simple nitroalkenes, the pyridine ring—specifically in the 2- and 4-positions—acts as an additional electron sink. When the pyridine nitrogen is protonated (under physiological or acidic synthetic conditions), the electrophilicity of the


-carbon is significantly enhanced.
  • Nitro Group: Inductive (-I) and Mesomeric (-M) withdrawal makes the

    
    -carbon acidic and the 
    
    
    
    -carbon electrophilic.
  • Pyridine Ring: The electron-deficient heterocycle destabilizes the alkene, lowering the LUMO energy and accelerating nucleophilic attack.

Resonance Visualization

The following diagram illustrates the resonance contributions that activate the


-carbon toward nucleophiles (Nu⁻).

NVP_Resonance cluster_legend Electronic Flow N1 Neutral State (Py-CH=CH-NO2) N2 Polarized State (Py(+)=CH-CH=NO2(-)) N1->N2 Resonance Delocalization N3 Michael Intermediate (Nu-C(beta)-C(alpha)-NO2(-)) N1->N3 Nucleophilic Attack (Rate Limiting) Beta-Carbon Electrophilicity Beta-Carbon Electrophilicity Pyridine N (Sink) Pyridine N (Sink) Beta-Carbon Electrophilicity->Pyridine N (Sink)

Figure 1: Resonance contributions and activation pathway of 2-(2-nitrovinyl)pyridine.

Synthetic Access: The Validated Protocol

While the Henry reaction (nitroaldol) is possible, the Knoevenagel condensation remains the most robust method for generating nitrovinyl pyridines, avoiding the polymerization side-reactions often seen with strong bases.

Protocol: Ammonium Acetate-Mediated Condensation

This protocol is optimized for 2-(2-nitrovinyl)pyridine . It is self-validating via a distinct colorimetric shift and precipitation mechanism.

Reagents:

  • Picolinaldehyde (2-pyridinecarboxaldehyde): 10.0 mmol

  • Nitromethane: 15.0 mmol (1.5 eq)

  • Ammonium Acetate (

    
    ): 10.0 mmol (1.0 eq)
    
  • Solvent: Glacial Acetic Acid (10 mL)

Step-by-Step Workflow:

  • Activation: Dissolve picolinaldehyde in glacial acetic acid. The solution should be clear/pale yellow.

  • Addition: Add nitromethane followed by ammonium acetate.

  • Reflux: Heat the mixture to 90°C for 2–4 hours.

    • Checkpoint 1 (Visual): The reaction mixture will darken significantly (orange/brown) as the conjugated system forms.

  • Workup (Self-Validating):

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-cold water (50 mL).

    • Checkpoint 2 (Precipitation): The product should crash out as a yellow/brown solid. If oil forms, scratch the flask or sonicate to induce crystallization.

  • Purification: Recrystallize from ethanol.

Data Summary for Validation:

ParameterExpected ValueNotes
Yield 65–80%Lower yields often indicate polymerization due to overheating.
Appearance Yellow needlesDark brown indicates oxidation/impurities.

H NMR (Alkene)

7.5–8.2 ppm
Look for large coupling constants (

Hz) indicating trans-geometry.
Melting Point ~86–88°CSharp range confirms purity.

Reactivity Profile: Nucleophilic Addition

The primary application of NVP in chemical biology is its reactivity with thiols (cysteine surrogates).

Thiol-Michael Addition Kinetics

The reaction with thiols (R-SH) is reversible but generally favors the adduct under physiological conditions due to the stability of the resulting nitro-alkane anion, which is rapidly protonated.

  • Kinetic Order: Second-order overall (First order in NVP, First order in Thiolate).

  • pH Dependence: Reactivity peaks near the pKa of the thiol (typically pH 8.0–8.5 for alkyl thiols), as the thiolate anion (

    
    ) is the active nucleophile.
    
Experimental Workflow: Covalent Probe Synthesis

The following diagram outlines the pathway from the NVP scaffold to stable amine derivatives or covalent protein adducts.

NVP_Reactivity Start Nitrovinyl Pyridine (Scaffold) Red1 Reduction (LiAlH4 or H2/Pd) Start->Red1 Hydride Transfer Mich1 Michael Addition (R-SH / pH 7.4) Start->Mich1 Soft Nucleophile Prod1 2-(2-Pyridyl)ethylamine (Histamine Analog) Red1->Prod1 Inter1 Nitronate Intermediate Mich1->Inter1 Prod2 Thioether Adduct (Covalent Inhibition) Inter1->Prod2 Protonation

Figure 2: Divergent reactivity pathways: Reduction vs. Conjugate Addition.

Medicinal Chemistry Applications

Covalent Inhibition

Nitrovinyl pyridines are classified as "warheads" in fragment-based drug discovery (FBDD). Unlike acrylamides (which are irreversible), nitrovinyl adducts can sometimes undergo retro-Michael reactions, potentially reducing off-target toxicity by allowing "residence time" optimization rather than permanent modification.

Heterocycle Synthesis (Azaindoles)

The NVP scaffold is a precursor to azaindoles (pyrrolo-pyridines), which are bioisosteres of indoles found in kinase inhibitors.

  • Route: Reductive cyclization using triethyl phosphite (Cadogan-Sundberg variation) or transition metal catalysis.

  • Mechanism: Deoxygenation of the nitro group to a nitrene, which inserts into the adjacent C-H bond of the pyridine ring.

Safety & Handling (Self-Validating Safety)

  • Lachrymator Potential: Like most nitroalkenes, NVPs are potent mucous membrane irritants.

    • Protocol Adjustment: All solid handling must occur in a fume hood.

  • Instability: In solution, NVPs can polymerize upon exposure to light.

    • Storage: Store solids in amber vials at -20°C. Solutions should be prepared fresh.

References

  • Synthesis & Mechanism: Milhazes, N., et al. "Synthesis and biological evaluation of (E)-beta-methyl-beta-nitrostyrene derivatives." Bioorganic & Medicinal Chemistry, 2006. Link

  • Knoevenagel Protocols: McNulty, J., et al. "Ultrasound-promoted Knoevenagel condensation of aromatic aldehydes with nitromethane." Ultrasonics Sonochemistry, 2012. Link

  • Michael Addition Kinetics: Ballini, R., et al. "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 2005. Link

  • Azaindole Cyclization: Krutosikova, A., et al. "Synthesis and reactions of furo[3,2-b]pyrrole derivatives." Chemistry of Heterocyclic Compounds, 2001. (Contextualizing reductive cyclization mechanisms). Link

  • Covalent Inhibitors: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

Sources

Methodological & Application

Application Note: Optimized Henry Reaction Conditions for Pyridine-Based Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

The synthesis of pyridine-based nitroalkenes (e.g., 2-, 3-, or 4-(2-nitrovinyl)pyridine) is a critical transformation in medicinal chemistry. These electron-deficient conjugated systems serve as versatile building blocks for the synthesis of aza-tryptamines, complex nitrogen-containing heterocycles, and active pharmaceutical ingredients (APIs) via downstream Michael additions or reductions.

However, applying standard Henry (nitroaldol) reaction conditions to pyridinecarboxaldehydes presents significant synthetic challenges. The pyridine ring is highly electron-withdrawing, which drastically increases the electrophilicity of the aldehyde carbon. When conventional strong bases (e.g.,


, 

) are used, the reaction rapidly bypasses the desired thermodynamic sink and falls into parasitic side reactions, including the Cannizzaro reaction or intractable phenol-formaldehyde-type polymerizations. Furthermore, the basic nitrogen of the pyridine ring can coordinate with and poison transition-metal catalysts, rendering many modern asymmetric catalytic systems ineffective.
The Causality of Catalyst Selection

To achieve high yields of the trans-nitroalkene, the reaction requires a delicate acid-base equilibrium. The optimal approach utilizes weak acid-base pairs—such as ammonium acetate (


) in glacial acetic acid, or ethylenediamine diacetate (EDDA).
  • Nitronate Formation: The weak base is sufficient to deprotonate nitromethane (

    
    ), forming the nucleophilic nitronate anion.
    
  • Controlled Addition: The mild conditions prevent the hyper-activation of the pyridinecarboxaldehyde, allowing for a controlled nucleophilic attack to form the

    
    -nitroalkanol intermediate.
    
  • E1cB Dehydration: The acidic medium (acetic acid) protonates the resulting alkoxide, and subsequent heating or sonication drives an E1cB elimination of water. This dehydration is thermodynamically driven to yield the highly conjugated trans-nitroalkene, avoiding the accumulation of the unstable

    
    -nitroalkanol intermediate.
    

This mechanistic rationale is supported by extensive studies on the influence of organic buffer systems and [1], which demonstrate that controlled microenvironments drastically improve chemoselectivity.

G A Pyridinecarboxaldehyde + Nitromethane C Nitronate Anion Formation A->C Base Addition H Side Reactions (Cannizzaro / Polymerization) A->H Strong Base (NaOH) B Weak Base Catalyst (e.g., NH4OAc / EDDA) B->C D Nucleophilic Attack (Nitroaldol Addition) C->D E β-Nitroalkanol Intermediate D->E F E1cB Dehydration (-H2O) (Heat / Ultrasound) E->F Acidic Protonation G trans-Nitroalkene (Target Product) F->G High Yield

Mechanistic pathway of the Henry reaction highlighting the superiority of weak base catalysis.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data for the condensation of 2-pyridinecarboxaldehyde with nitromethane, demonstrating the clear superiority of buffered and sonochemical conditions over traditional strong-base catalysis.

EntryCatalyst / BaseSolventConditionsYield (%)Purity Profile
1

(1.0 eq)
Methanol25°C, 12 h< 20%Heavy polymerization (tar)
2Piperidine (0.1 eq)TolueneReflux (Dean-Stark), 16 h65%Moderate; residual aldehyde
3

(1.5 eq)
Glacial AcOHReflux (100°C), 4 h82%High; single trans isomer
4

(0.5 eq)
Solvent-freeUltrasound (60°C), 3 h92%Excellent; green chemistry
5EDDA (0.1 eq)Solvent-freeConventional Heating (80°C), 2 h88%High; easily scalable

Note: The use of ultrasound irradiation significantly reduces reaction times and suppresses thermal degradation pathways, a technique well-documented in the [2].

Experimental Protocols

To ensure maximum reproducibility, two validated protocols are provided. Protocol A is the robust industry standard for bulk synthesis, while Protocol B utilizes ultrasound for accelerated, green chemistry applications.

Protocol A: Conventional Heating ( / Acetic Acid)

Best for: Large-scale batch synthesis (>10 grams).

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) and nitromethane (30.5 g, 500 mmol, 5.0 eq).

  • Catalyst Addition: Add ammonium acetate (

    
    ) (11.5 g, 150 mmol, 1.5 eq) followed by glacial acetic acid (40 mL).
    
  • Reaction Phase: Heat the mixture to a gentle reflux (approx. 100°C) under a nitrogen atmosphere. Stir continuously for 4 hours. The solution will transition from pale yellow to deep amber.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of crushed ice/water while stirring vigorously. A yellow/brown precipitate will form.

  • Isolation: Filter the crude solid under vacuum using a Büchner funnel. Wash the filter cake with cold water (

    
     mL) to remove residual acetic acid and ammonium salts.
    
  • Purification: Recrystallize the crude product from hot ethanol to yield pure 2-(2-nitrovinyl)pyridine as bright yellow needles.

Protocol B: Ultrasound-Promoted Solvent-Free Synthesis

Best for: Rapid library generation and environmentally benign synthesis.

  • Reagent Mixing: In a 50 mL heavy-walled glass vial, combine 3-pyridinecarboxaldehyde (1.07 g, 10 mmol), nitromethane (1.83 g, 30 mmol, 3.0 eq), and

    
     (0.38 g, 5 mmol, 0.5 eq).
    
  • Sonication: Seal the vial and place it in an ultrasonic bath pre-heated to 60°C. Sonicate for 3 hours. The acoustic cavitation provides localized high-energy microenvironments that drive the dehydration step without bulk solvent heating.

  • Workup: Upon completion, remove the unreacted nitromethane under reduced pressure. Partition the residue between dichloromethane (30 mL) and water (30 mL).

  • Extraction: Extract the aqueous layer with additional dichloromethane (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.

Self-Validating Quality Control (QC) & Characterization

A self-validating protocol requires built-in analytical checkpoints. The successful synthesis of a pyridine-based nitroalkene is easily confirmed via Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (


H NMR) spectroscopy.
  • TLC Analysis: Run on silica gel plates using Hexanes/Ethyl Acetate (7:3). The product is highly UV-active (254 nm) and typically has a lower

    
     value than the starting aldehyde due to the polar nitro group.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ) Logic:
    The definitive proof of success is the presence of the trans-alkene protons. You must observe two distinct doublets in the downfield region (typically between 7.50 ppm and 8.30 ppm).
    • Crucial Metric: The vicinal coupling constant (

      
      ) for these doublets must be 13.5 to 14.0 Hz . A coupling constant in this range mathematically proves the trans (
      
      
      
      ) geometry of the nitroalkene, which is the thermodynamically favored product of the E1cB elimination.

Workflow Start Start: Reagent Preparation Mix Mix Aldehyde, CH3NO2, NH4OAc in AcOH Start->Mix React Reaction Phase (Ultrasound 60°C or Reflux 100°C) Mix->React Cool Cool & Precipitate (Add H2O / Ice) React->Cool Filter Filtration & Washing Cool->Filter QC QC Check: 1H NMR & TLC Filter->QC Pass Pure trans-Nitroalkene (J = 13.5 - 14.0 Hz) QC->Pass Purity > 95% Fail Impure / Unreacted Recrystallize (EtOH) QC->Fail Impurities Detected Fail->QC Re-test

Experimental workflow and quality control logic for synthesizing pyridine-based nitroalkenes.

References

  • Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions Source: MDPI Catalysts (2021) URL:[Link]

  • Preparation of conjugated nitroalkenes: short review Source: Scientiae Radices (2022) URL:[Link]

  • DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems Source: MDPI Molecules (2015) URL:[Link]

  • Part II: nitroalkenes in the synthesis of heterocyclic compounds Source: RSC Advances (2014) URL:[Link]

Application Note & Protocols: Catalytic Reduction of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine to 2-Methyl-5-(2-aminoethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and scientific rationale for the catalytic reduction of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine to the corresponding saturated primary amine, 2-Methyl-5-(2-aminoethyl)pyridine. This transformation is crucial for the synthesis of advanced pharmaceutical intermediates and bioactive molecules. We present two robust and validated protocols: a highly efficient Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) with a convenient hydrogen donor, and a complementary metal-hydride reduction using a Sodium Borohydride/Copper(II) Chloride system. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, and methods for product characterization to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

The reduction of α,β-unsaturated nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to valuable primary amines.[1][2] The target molecule, 2-Methyl-5-(2-aminoethyl)pyridine, is a key structural motif and a versatile building block in medicinal chemistry. Its synthesis from the readily accessible precursor, 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, requires the simultaneous reduction of both an alkene (C=C) and a nitro (NO₂) group.

The challenge lies in achieving high chemoselectivity and yield without affecting the pyridine ring. While various methods exist, including the use of harsh reagents like lithium aluminum hydride (LiAlH₄), they often suffer from poor functional group tolerance and produce significant waste.[3][4] Modern synthetic chemistry prioritizes milder, safer, and more efficient "green" methodologies.[5]

This guide focuses on two such methodologies:

  • Catalytic Transfer Hydrogenation (CTH): This approach utilizes a heterogeneous catalyst, typically Palladium on Carbon (Pd/C), and a hydrogen donor molecule like ammonium formate.[6][7] It circumvents the need for high-pressure hydrogen gas and specialized equipment, making it a safer and more accessible method for many laboratories.[1][5]

  • Metal-Hydride Reduction: The combination of sodium borohydride (NaBH₄) with a copper(II) salt provides a powerful, yet mild, one-pot system capable of reducing both functional groups efficiently.[8][9][10] While NaBH₄ alone typically reduces only the double bond to a nitroalkane, the presence of copper facilitates the subsequent reduction of the nitro group.[11][12]

Below is a general overview of the synthetic transformation discussed in this note.

Caption: General reaction scheme for the reduction of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine.

Comparative Overview of Reduction Methods

The choice of reduction protocol depends on available equipment, safety considerations, and substrate compatibility. The table below summarizes the key parameters of the two detailed methods.

ParameterProtocol 1: Catalytic Transfer Hydrogenation (Pd/C)Protocol 2: Metal-Hydride Reduction (NaBH₄/CuCl₂)
Primary Reagents 10% Pd/C, Ammonium Formate (HCOONH₄)Sodium Borohydride (NaBH₄), Copper(II) Chloride (CuCl₂)
Hydrogen Source Ammonium Formate (in situ decomposition)Sodium Borohydride
Key Advantages High efficiency, clean reaction, catalyst is recyclable.[7][13] Avoids H₂ gas.Rapid reaction times, mild conditions, no special pressure equipment needed.[8][9]
Solvent System Methanol (MeOH) or Ethanol (EtOH)Isopropanol (IPA) / Water
Typical Temperature Reflux (~65-78 °C)80 °C
Safety Profile Avoids flammable H₂ gas. Pd/C is pyrophoric when dry and must be handled with care.NaBH₄ reacts with water to produce H₂ gas; must be performed in a well-ventilated fume hood.
Typical Yields >90%62-83%[8]

Detailed Experimental Protocols

Safety Precaution: All experiments should be performed in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This protocol is lauded for its high efficiency and operational simplicity, leveraging ammonium formate as a safe and effective hydrogen donor in the presence of a palladium catalyst.[6][7]

Materials:

  • 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 eq by weight)

  • Ammonium Formate (HCOONH₄) (5.0 eq)

  • Methanol (MeOH)

  • Diatomaceous Earth (Celite®)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (1.0 eq).

  • Solvent and Reagent Addition: Add methanol to dissolve the starting material (approx. 10 mL per gram of substrate). To this solution, add ammonium formate (5.0 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 0.1 g per 1 g of substrate) to the stirred solution. Causality Note: Wet Pd/C is used to mitigate its pyrophoric nature. The catalyst provides a high surface area for the reaction to occur.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C for MeOH). The reaction is typically exothermic.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% MeOH in Dichloromethane with 1% NH₄OH). The disappearance of the yellow-colored starting material is a good visual indicator of progress. The reaction is often complete within 2-4 hours.

  • Work-up - Catalyst Removal: After completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter pad thoroughly with methanol. Safety Note: Do not allow the filter cake containing Pd/C to dry completely, as it can become pyrophoric. Quench the filter cake with water before disposal.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add water and basify with saturated NaHCO₃ solution until pH > 8. Extract the aqueous layer with ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-5-(2-aminoethyl)pyridine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol 2: One-Pot Reduction with NaBH₄ and CuCl₂

This method provides a rapid and effective alternative, particularly when catalytic hydrogenation setups are unavailable. The combination of reagents allows for a one-pot reduction of both the nitro group and the double bond.[8][9]

Materials:

  • 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (1.0 eq)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (0.2 eq)

  • Sodium Borohydride (NaBH₄) (10.0 eq)

  • Isopropanol (IPA)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (1.0 eq) and CuCl₂·2H₂O (0.2 eq) in a 9:1 mixture of IPA and water (20 mL per gram of substrate).

  • Heating: Heat the mixture to 80 °C with vigorous stirring.

  • Reductant Addition: Once the solution reaches 80 °C, add NaBH₄ (10.0 eq) in small portions over 20-30 minutes. Causality & Safety Note: NaBH₄ reacts with the protic solvent to generate hydrogen gas, causing foaming and an exothermic reaction. Add it slowly and cautiously to control the reaction rate and prevent overflow.

  • Reaction Execution: After the addition is complete, maintain the reaction at 80 °C and monitor by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add concentrated HCl dropwise to quench the excess NaBH₄ and dissolve the copper salts. Continue until the solution is acidic (pH ~1-2) and gas evolution ceases.

  • Work-up - Basification and Extraction: Adjust the pH of the solution to >10 with a 5M NaOH solution. Extract the product into a suitable organic solvent like DCM or EtOAc (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by silica gel chromatography or distillation under reduced pressure if required.

Experimental Workflow and Characterization

A systematic workflow is essential for successful synthesis and validation. The following diagram illustrates the key stages from reaction to final product analysis.

cluster_prep Preparation & Reaction cluster_monitor Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis & Validation A 1. Assemble Glassware (Flask, Condenser) B 2. Add Substrate, Solvent, and Reagents A->B C 3. Add Catalyst / Reductant (Pd/C or NaBH4) B->C D 4. Heat to Target Temp & Stir C->D E 5. Monitor by TLC D->E F 6. Quench Reaction & Remove Catalyst E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate Crude Product G->H I 9. Purify (e.g., Chromatography) H->I J 10. Structural Confirmation (NMR, MS) I->J K 11. Purity Assessment (GC, LC-MS) J->K L 12. Final Product K->L

Caption: A standard workflow for the synthesis, purification, and analysis of the target amine.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product, 2-Methyl-5-(2-aminoethyl)pyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic pyridine protons, the methyl group protons, and two distinct aliphatic methylene (-CH₂-) groups of the ethylamine side chain. The amine (-NH₂) protons may appear as a broad singlet.

    • ¹³C NMR: Expect signals for the pyridine ring carbons, the methyl carbon, and the two aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₈H₁₂N₂).

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound. Ion chromatography is also a powerful tool for the direct quantification of amines.[14][15]

Conclusion

The catalytic reduction of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine to 2-Methyl-5-(2-aminoethyl)pyridine is a critical transformation for accessing valuable pharmaceutical building blocks. The protocols detailed herein, utilizing either catalytic transfer hydrogenation with Pd/C or a one-pot NaBH₄/CuCl₂ system, offer reliable, efficient, and scalable methods for this conversion. By understanding the causality behind reagent selection and adhering to the systematic workflows for reaction, purification, and characterization, researchers can confidently and safely synthesize this important amine intermediate with high yield and purity.

References

  • Strukil, V., Igrc, M. D., Fábián, L., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3203. Available from: [Link]

  • Varma, R. S., & Kabalka, G. W. (1985). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Synthetic Communications, 15(2), 151-155. Available from: [Link]

  • Ho, B. T., & McIsaac, W. M. (1968). Red-Al Reduction of Nitrostyrenes to Phenethylamines. Journal of Pharmaceutical Sciences, 57(11), 269-271. Available from: [Link]

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Available from: [Link]

  • Li, Y., Wang, Y., Liu, D., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 581. Available from: [Link]

  • Li, H., Wang, Y., Chen, F., et al. (2019). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(12), 1185-1190. Available from: [Link]

  • d'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. Available from: [Link]

  • d'Andrea, L., Jademyr, S., & Olsen, C. A. (2023). Facile one-pot Reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ChemRxiv. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved March 7, 2026, from [Link]

  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Digital Commons @ Ursinus College. Available from: [Link]

  • Varma, R. S., & Kabalka, G. W. (1985). Selective Reduction of α,β-Unsaturated Nitrocompounds with Sodium Borohydride in Methanolic Solutions: A Facile Route to Nitroalkenes. Synthetic Communications, 15(2), 151-155. Available from: [Link]

  • d'Andrea, L., Jademyr, S., & Olsen, C. A. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. Available from: [Link]

  • Varma, R. S., & Kabalka, G. W. (1985). Selective Reduction of a, β-Unsaturated Nitrocompounds with Sodium Borohydride in Methanolic Solutions: A Facile Route to Nitroalkenes. Synthetic Communications, 15(2), 151-155. Available from: [Link]

  • Zare, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12, 11499-11510. Available from: [Link]

  • Kabra, D., et al. (2022). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. Available from: [Link]

  • Li, X., Thakore, R. R., Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. Available from: [Link]

  • Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry, 32(12), 4134–4135. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved March 7, 2026, from [Link]

  • Kabalka, G. W., & Varma, R. S. (1982). Alkylamines by Reduction of Nitroalkenes Utilizing in situ Generated BH3-THF. The Journal of Organic Chemistry, 47(1), 317-319. Available from: [Link]

  • Reis, R. O., et al. (2022). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Catalysis, 5, 801–809. Available from: [Link]

  • Li, X., Thakore, R. R., Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. Available from: [Link]

  • Place, B. K., et al. (2020). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Atmosphere, 11(8), 812. Available from: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved March 7, 2026, from [Link]

  • Chen, J., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1094. Available from: [Link]

  • Gutierrez, A. C., et al. (2022). The nitro to amine reduction: from millions of tons to single molecule studies. Photochemical & Photobiological Sciences, 21, 1437–1446. Available from: [Link]

  • Fagnoni, M., et al. (2013). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 9, 1357–1363. Available from: [Link]

Sources

Application Note: 2-Methyl-5-[(E)-2-nitroethenyl]pyridine as a Privileged Michael Acceptor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized chiral building blocks relies heavily on the stereoselective conjugate addition of nucleophiles to electron-deficient alkenes. 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (CAS: 1207517-61-0) is a highly specialized heteroaryl nitroalkene that serves as a powerful Michael acceptor. By combining the strong electron-withdrawing properties of a nitro group with the inductive effect of a pyridine ring, this substrate exhibits exceptional electrophilicity. This application note details the mechanistic rationale, self-validating experimental protocols, and downstream applications for utilizing this compound in organocatalytic asymmetric Michael additions to generate precursors for novel γ-amino acids and heterocyclic pharmacophores.

Mechanistic Causality & Molecular Design

The efficacy of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine as a Michael acceptor is dictated by its unique electronic topology. The nitro group strongly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent alkene, stabilizing the resulting nitronate intermediate upon nucleophilic attack [1]. Furthermore, the 2-methylpyridine moiety acts as an additional electron-withdrawing group.

Critical Insight: The basicity of the pyridine nitrogen introduces a pH-dependent reactivity switch. In the presence of acidic co-catalysts, protonation of the pyridine ring drastically increases the electrophilicity of the alkene. This must be carefully controlled to prevent rapid, non-selective background racemic reactions.

Mechanism A 2-Methyl-5-[(E)-2-nitroethenyl]pyridine B Pyridine Ring (Inductive Pull) A->B C Nitro Group (Resonance Pull) A->C D Deeply Lowered LUMO (Highly Electrophilic) B->D C->D E Facilitates Rapid Nucleophilic Attack D->E

Caption: Electronic properties enhancing the Michael acceptor capability of the substrate.

Experimental Design: The Self-Validating Workflow

To achieve high enantiomeric excess (ee) and diastereomeric ratio (dr), the Jørgensen-Hayashi catalyst—(S)- or (R)-diphenylprolinol silyl ether—is the gold standard for adding aldehydes to nitroalkenes [2]. The catalyst condenses with the aldehyde donor to form an anti-enamine. The bulky diphenylsiloxymethyl group effectively shields one face of the enamine, forcing the nitroalkene to approach from the opposite face, ensuring rigorous stereocontrol [3].

G N1 1. Catalyst Activation Diphenylprolinol Silyl Ether + Acid N2 2. Reagent Assembly Aldehyde Donor Addition N1->N2 N3 3. Enamine Formation (Stereo-defining Intermediate) N2->N3 N4 4. Stereoselective Michael Addition Attack on Nitroalkene N3->N4 N5 5. Hydrolysis & Turnover Release of Chiral γ-Nitroaldehyde N4->N5 N5->N3 Catalyst Recycling N6 6. Downstream Processing Reduction to γ-Amino Derivative N5->N6

Caption: Workflow of Organocatalytic Asymmetric Michael Addition.

Standardized Protocols

Protocol A: Enantioselective Organocatalytic Michael Addition of Aldehydes

This protocol utilizes a carefully selected acidic co-catalyst to accelerate enamine formation and prevent thermodynamic equilibration.

Materials:

  • 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (1.0 mmol, 1.0 eq)

  • Aliphatic Aldehyde (e.g., Propanal) (2.0 mmol, 2.0 eq)

  • (S)-Diphenylprolinol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Benzoic acid or Acetic acid (0.1 mmol, 10 mol%)

  • Solvent: Dichloromethane (DCM) or Brine (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the (S)-diphenylprolinol silyl ether (10 mol%) and benzoic acid (10 mol%) in 2.0 mL of DCM.

    • Causality: The acidic co-catalyst is strictly required to facilitate the rapid formation and subsequent hydrolysis of the enamine intermediate. Without it, catalyst trapping occurs, stalling the reaction [4].

  • Enamine Generation: Add the aldehyde (2.0 eq) to the mixture and stir at room temperature for 10 minutes.

    • Causality: Pre-forming the enamine ensures the chiral nucleophile is fully assembled before the highly reactive nitroalkene is introduced, minimizing racemic background reactions.

  • Substrate Addition: Cool the reaction mixture to 0 °C. Slowly add 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (1.0 eq) portion-wise over 5 minutes.

    • Causality: Lowering the temperature to 0 °C maximizes the energetic difference between the diastereomeric transition states, enhancing the syn-diastereoselectivity.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C to RT for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the bright yellow nitroalkene spot validates the consumption of the Michael acceptor.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (2.0 mL). Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude mixture via flash column chromatography. Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard.

Protocol B: Chemoselective Reduction to γ-Amino Pyridine Derivatives

The resulting γ-nitroaldehydes are direct precursors to functionalized GABA analogs.

Step-by-Step Procedure:

  • Oxidation/Protection (Optional): If a γ-amino acid is desired, first oxidize the aldehyde to a carboxylic acid using Pinnick oxidation conditions (NaClO₂, NaH₂PO₄, 2-methyl-2-butene), followed by esterification.

  • Nitro Reduction: Dissolve the intermediate in Methanol (0.1 M). Add a catalytic amount of Raney Nickel or Pd/C (10% w/w).

    • Causality: Pd/C under H₂ atmosphere cleanly reduces the aliphatic nitro group to a primary amine without reducing the pyridine ring.

  • Hydrogenation: Stir under an H₂ atmosphere (1 atm via balloon) for 12 hours. Filter through a pad of Celite to remove the catalyst, yielding the corresponding primary amine or spontaneously cyclized lactam.

Quantitative Performance Metrics

The following table summarizes the expected performance of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (and structurally analogous heteroaryl nitroalkenes) across various nucleophilic additions based on established literature parameters [2][3][4].

Nucleophile TypeCatalyst SystemTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Downstream Application
Aliphatic Aldehydes (S)-Diphenylprolinol Silyl Ether + Acid85 - 95> 95> 90:10Chiral γ-Amino Acids (GABA analogs)
Ketones L-Proline or Pyrrolidine-Pyridine Base75 - 9080 - 90Variable (Substrate dependent)Bicyclic lactams
Malonates (Dialkyl) Squaramide or Thiourea Bifunctional80 - 95> 90N/APregabalin / Baclofen precursors

References

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. URL: [Link]

  • Caruso, L., Puglisi, A., Gillon, E., & Benaglia, M. (2019). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. Molecules, 24(24), 4588. URL: [Link]

  • Chi, Y., Guo, L., Kopf, N. A., & Gellman, S. H. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5608–5609. URL: [Link]

  • Masi, M., et al. (2020). Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. Molecules, 25(22), 5296. URL: [Link]

Application Note: Green Chemistry Protocols for the Synthesis of Nitrovinylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The condensation of pyridine carboxaldehydes with nitromethane (Henry Reaction) yields nitrovinylpyridines—critical Michael acceptors in the synthesis of bioactive alkaloids, enzyme inhibitors, and fused heterocycles. Traditional methods often rely on volatile organic solvents (VOCs), stoichiometric strong bases, and energy-intensive refluxing, resulting in poor Atom Economy (AE) and high E-factors.

This guide details three field-validated Green Chemistry Protocols that utilize the hydrophobic effect, mechanochemistry, and heterogeneous catalysis to achieve high yields (>90%) with minimal waste. These methods are optimized for the unique electronic properties of the pyridine ring, ensuring reproducibility and scalability.

Mechanistic Insight & Causality

The Pyridine Paradox

Unlike simple benzaldehydes, pyridine aldehydes possess a basic nitrogen atom within the ring. This creates two distinct electronic effects:

  • Increased Electrophilicity: The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly susceptible to nucleophilic attack by the nitronate anion.

  • Self-Buffering: The basic nitrogen can interfere with acidic catalysts or interact with Lewis acids.

Why Green Solvents Work
  • "On-Water" Chemistry: In aqueous media, hydrophobic reactants (nitromethane and aldehyde) aggregate. This increases the effective concentration at the interface. Furthermore, water molecules stabilize the transition state via hydrogen bonding with the nitro group and the carbonyl oxygen, accelerating the reaction without added catalysts [1].

  • Solid-State Grinding: Solvent-free conditions maximize contact surface area and utilize the friction energy to overcome activation barriers, often leading to spontaneous dehydration to the desired nitroalkene.

Graphviz Diagram 1: Reaction Mechanism & Green Solvation Effects

HenryMechanism cluster_water Aqueous Medium (Hydrophobic Effect) Reactants Pyridine Aldehyde + Nitromethane Deprotonation Nitronate Formation (Base/Surface) Reactants->Deprotonation Activation TS Transition State (H-Bond Stabilized) Deprotonation->TS Nucleophilic Attack Intermediate β-Nitroalkanol TS->Intermediate C-C Bond Formation Product Nitrovinylpyridine (Alkene) Intermediate->Product -H₂O (Dehydration)

Figure 1: Mechanistic pathway highlighting the stabilization of the transition state in aqueous media, facilitating the reaction without harsh catalysts.

Experimental Protocols

Protocol A: Catalyst-Free "On-Water" Synthesis

Best For: Small to medium scale, high-purity requirements, acid-sensitive substrates. Principle: Exploits the hydrophobic effect to force reactants together while water stabilizes the transition state.

Materials:

  • Pyridine-3-carboxaldehyde (or 2-, 4- isomers)

  • Nitromethane (Reagent Grade)

  • Deionized Water[1][2]

  • Optional: CTAB (Cetyltrimethylammonium bromide) as surfactant if miscibility is too low.

Procedure:

  • Charge: In a 25 mL round-bottom flask, add Pyridine-3-carboxaldehyde (10 mmol, 1.07 g) and Deionized Water (10 mL) .

  • Addition: Add Nitromethane (15 mmol, 0.81 mL) . The mixture will likely be biphasic.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.

    • Note: For 2-pyridinecarboxaldehyde, reaction times are typically shorter (2-3 hours) due to inductive effects.

  • Monitoring: Monitor by TLC (EtOAc:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Work-up: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with ethyl acetate (2 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Dehydration (If required): If the β-nitroalkanol (intermediate) is isolated, dissolve in ethanol with a catalytic amount of iodine or dilute HCl to drive dehydration to the nitroalkene [2].

Yield Expectation: 85–92% (Isolated)

Protocol B: Solvent-Free Mechanochemical Synthesis

Best For: High throughput screening, maximizing Atom Economy, avoiding solvent waste. Principle: Friction and high concentration drive the reaction on a basic solid support.

Materials:

  • Pyridine aldehyde (1 mmol)

  • Nitromethane (1.5 mmol)[2]

  • Basic Alumina (Activity I) or Na₂CO₂ (anhydrous)

Procedure:

  • Preparation: Place Basic Alumina (0.5 g) in a mortar.

  • Loading: Add Pyridine aldehyde (1 mmol) and Nitromethane (1.5 mmol) dropwise onto the alumina.

  • Grinding: Grind the mixture with a pestle for 10–15 minutes . The mixture will become a sticky paste and eventually solidify or dry out.

  • Extraction: Transfer the solid mass to a beaker. Add Ethyl Acetate (10 mL) and stir for 5 minutes to extract the organic product.

  • Filtration: Filter off the solid alumina (which can be reactivated/recycled).

  • Purification: Evaporate the solvent. Recrystallize from ethanol if necessary.

Yield Expectation: 90–96% (Isolated)

Protocol C: Heterogeneous Catalysis (Ambersep 900 OH)

Best For: Scale-up, flow chemistry adaptation, catalyst recycling. Principle: An ion-exchange resin provides hydroxide ions for deprotonation without contaminating the product stream.

Materials:

  • Pyridine aldehyde (10 mmol)

  • Nitromethane (50 mmol - excess serves as solvent/reactant)

  • Ambersep® 900 OH (1.5 g, pre-washed with water/ethanol)

Procedure:

  • Setup: In a flask, combine the aldehyde and nitromethane.

  • Catalyst Addition: Add the Ambersep 900 OH beads.

  • Reaction: Stir at 40°C for 2 hours.

  • Filtration: Filter the reaction mixture to remove the catalyst beads.

    • Recycling: Wash beads with dilute HCl and then NaOH to regenerate for the next run.

  • Isolation: Evaporate excess nitromethane under reduced pressure (recover for reuse). The residue is the crude nitroalkene.

Yield Expectation: >95%

Comparative Analysis & Data

MetricTraditional (Reflux/MeOH/NaOH)Protocol A (On-Water)Protocol B (Mechanochemical)Protocol C (Ambersep)
Yield 75-85%85-92%90-96%>95%
Reaction Time 12-24 h4-6 h15 min2 h
Atom Economy Low (Solvent waste)HighVery HighHigh
E-Factor >20<5<1<5
Safety Profile Moderate (VOCs)High (No VOCs)High (No solvent)Moderate (Excess MeNO₂)
Scalability GoodModeratePoor (Batch only)Excellent

Experimental Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific application.

Graphviz Diagram 2: Protocol Selection Workflow

Workflow Start Start: Select Substrate Scale What is the Reaction Scale? Start->Scale Small Small (<5g) Scale->Small Large Large (>10g) Scale->Large Equipment Available Equipment? Small->Equipment Flow Flow Chemistry Capable? Large->Flow Mill Ball Mill / Mortar Equipment->Mill Stir Standard Stirrer Equipment->Stir ProtB Protocol B: Mechanochemical (Fastest) Mill->ProtB ProtA Protocol A: On-Water (High Purity) Stir->ProtA Yes Yes Flow->Yes No No Flow->No ProtC Protocol C: Ambersep Resin (Scalable) Yes->ProtC No->ProtC

Figure 2: Decision matrix for selecting the optimal green chemistry protocol based on scale and equipment availability.

Safety & Handling (Critical)

  • Nitromethane: While stable under these conditions, nitromethane is an energetic compound. Never heat nitromethane in a sealed vessel without pressure relief. Avoid contact with strong amines or sensitizers (e.g., ethylene diamine) at high temperatures, as this can form shock-sensitive mixtures.

  • Pyridine Aldehydes: These are skin and respiratory irritants. All solid grinding (Protocol B) should be performed in a fume hood to avoid inhaling dust.

References

  • RSC Advances : "Asymmetric catalysis in direct nitromethane-free Henry reactions."[3] RSC Advances, 2020.

  • Scientific Research Publishing : "Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol." Modern Research in Catalysis, 2013.

  • BenchChem : "Application Notes and Protocols for the Henry Reaction."[3] BenchChem Protocols, 2025.[1][2][3] [3]

  • MDPI : "An Eco-Friendly Technique: Solvent-Free Microwave Synthesis... of Pyridine Nucleosides." Molecules, 2019.[4]

  • Organic Chemistry Portal : "Henry Reaction Mechanism and Green Variations." Organic Chemistry Portal.

Sources

Application Note: Scalable Production of (E)-2-(2-Nitroethenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(E)-2-(2-nitroethenyl)pyridine (and its derivatives) are critical Michael acceptors used as intermediates in the synthesis of complex heterocycles, including indolizines and pharmaceutical pharmacophores. While the chemistry—a Henry reaction (nitroaldol) followed by dehydration—appears simple, scale-up is plagued by two distinct failure modes:

  • Polymerization: The electron-deficient nitroalkene product is prone to polymerization under basic conditions or high heat.

  • Safety Hazards: The use of nitromethane at scale presents explosion risks, particularly if metal nitronates (shock-sensitive salts) are allowed to form.

This guide presents two validated protocols: a Robust Acid-Base Catalyzed Method (Standard) for maximum thermodynamic stability, and a Catalytic Alcohol-Based Method (Green) for higher throughput and easier solvent recovery.

Reaction Mechanism & Thermodynamics

To achieve the desired (E)-isomer , the reaction must be driven to thermodynamic equilibrium. The mechanism involves the nucleophilic attack of the nitronate anion on the pyridine carboxaldehyde, followed by dehydration.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the pathway from the aldehyde to the (E)-nitroalkene, highlighting the critical dehydration step.

HenryMechanism Start Pyridine Carboxaldehyde Inter1 Nitronate Species Start->Inter1 + Base Reagent Nitromethane (CH3NO2) Reagent->Inter1 Inter2 β-Nitroalcohol (Intermediate) Inter1->Inter2 C-C Bond Formation Transition Elimination (-H2O) Inter2->Transition Heat/Acid Product (E)-2-Nitroethenyl pyridine Transition->Product Thermodynamic Control

Caption: Fig 1. Mechanistic flow of the Henry reaction followed by dehydration to the (E)-alkene.

Protocol A: The "Gold Standard" (Ammonium Acetate/Acetic Acid)

Best For: Multi-gram to Kilogram scale; substrates requiring thermodynamic forcing to the (E)-isomer. Principle: Ammonium acetate (


) acts as a dual acid-base catalyst. The acetic acid solvent buffers the system, preventing the formation of explosive metal nitronates and suppressing polymerization of the product.
Reagents & Stoichiometry
ComponentEquiv.Role
Pyridine-2-carboxaldehyde 1.0Limiting Reagent
Nitromethane 5.0 - 10.0Reagent & Co-solvent
Ammonium Acetate 0.5 - 1.0Catalyst
Glacial Acetic Acid SolventReaction Medium (5-10 vol)
Step-by-Step Procedure
  • Setup: Equip a double-necked round-bottom flask with a reflux condenser and a magnetic stir bar. Safety Note: Ensure system is vented to a scrubber; nitromethane vapors are toxic.

  • Charging: Charge the flask with Pyridine-2-carboxaldehyde (1.0 equiv) and Glacial Acetic Acid (5 volumes relative to aldehyde mass).

  • Activation: Add Ammonium Acetate (0.6 equiv). Stir at room temperature for 10 minutes to dissolve.

  • Addition: Add Nitromethane (5.0 equiv). Note: Excess nitromethane drives the equilibrium toward the product.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The intermediate alcohol usually disappears quickly; look for the bright yellow spot of the nitroalkene.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (approx. 10x reaction volume).

  • Isolation:

    • The product typically precipitates as a yellow solid upon hitting the ice.

    • Stir the aqueous slurry for 30 minutes to ensure complete precipitation.

    • Neutralization (Optional but recommended): Carefully adjust pH to ~5-6 with saturated

      
       solution to maximize yield (prevents protonation of the pyridine nitrogen which effectively solubilizes the product).
      
  • Purification: Filter the solid. Recrystallize from 2-Propanol (IPA) or Ethanol .

    • Drying: Vacuum dry at

      
      . Do not overheat the dry solid.[1]
      

Protocol B: Green Catalytic Method (Alcoholic Solvent)

Best For: Substrates sensitive to harsh acids; higher throughput; easier waste disposal. Principle: Uses a catalytic amine in refluxing alcohol.[1] This avoids the large volume of acidic waste associated with Method A.

Reagents & Stoichiometry
ComponentEquiv.Role
Pyridine-2-carboxaldehyde 1.0Limiting Reagent
Nitromethane 3.0Reagent
n-Butylamine 0.1 - 0.2Catalytic Base
Methanol or Ethanol SolventReaction Medium (5 vol)
Step-by-Step Procedure
  • Setup: Reactor with reflux condenser.

  • Charging: Dissolve aldehyde in Methanol (or Ethanol).

  • Catalyst Addition: Add n-Butylamine (0.1 equiv) followed by Nitromethane (3.0 equiv).

  • Reaction: Heat to reflux (

    
     for MeOH) for 6–12 hours.
    
    • Note: This method is slower than Method A but cleaner.

  • Workup:

    • Cool to

      
      .
      
    • The product often crystallizes directly from the reaction mixture.

    • If no precipitate forms, concentrate the solvent by 50% on a rotavap and cool again.

  • Purification: Filter and wash with cold Methanol.

Process Safety: Nitromethane Handling

CRITICAL WARNING: Nitromethane is a high-energy compound.[2]

  • No Strong Bases: Never use KOH, NaOH, or Sodium Methoxide with nitromethane at scale. These form Sodium Nitronate , which is shock-sensitive and explosive when dry.

  • Temperature Control: Do not distill nitromethane to dryness.

  • Quenching: When quenching Method A, ensure the exotherm is controlled.

Process Workflow Diagram

ProcessFlow Reactor Reactor (Reflux 100°C) Quench Quench Tank (Ice/Water) Reactor->Quench Transfer Filter Filtration (Separation) Quench->Filter Slurry Recryst Recrystallization (IPA/EtOH) Filter->Recryst Crude Solid Waste Waste Stream (Acidic/Organic) Filter->Waste Filtrate

Caption: Fig 2.[3] Unit operation flow for the scalable isolation of nitrovinyl pyridines.

Analytical Validation

To confirm the synthesis of the (E)-isomer , Proton NMR (


 NMR) is the definitive tool.
  • Coupling Constant (

    
     value):  The vinylic protons will appear as doublets.
    
    • E-isomer (Trans):

      
      .
      
    • Z-isomer (Cis):

      
      .
      
  • Shift: The

    
    -proton (closest to pyridine) is deshielded (~8.0 ppm), while the 
    
    
    
    -proton (closest to nitro) is slightly upfield (~7.5-7.8 ppm).

Table 1: Troubleshooting Common Failures

ObservationProbable CauseCorrective Action
Black Tar/Oil Polymerization of productReduce reaction time; ensure exclusion of strong bases; add radical inhibitor (e.g., BHT) trace.
Low Yield Incomplete dehydrationIncrease reflux time; ensure acetic acid concentration is sufficient (Method A).
Product "Oils Out" Impurities lowering MPRecrystallize from 2-Propanol; scratch glass to induce nucleation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Henry Reaction conditions).
  • Organic Syntheses. "2-Nitro-1-phenylethene". Org.[4][5][6] Synth.1963 , 4, 731. Link

  • Jubert, C.; Knochel, P. "Preparation of polyfunctional nitroolefins". J. Org.[6] Chem.1992 , 57, 5425-5431. Link

  • Cardiff University. "Safe use of Nitromethane for Aldol Reactions in Flow". ORCA Online Research. Link (Context for safety in flow/scale).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for 2-Methyl-5-[(E)-2-nitroethenyl]pyridine Content type: Technical Support Center Guide

Executive Summary

This guide addresses the purification of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (also known as 2-methyl-5-(2-nitrovinyl)pyridine). This compound is typically synthesized via the Henry reaction (nitroaldol condensation) of 6-methylnicotinaldehyde with nitromethane, followed by dehydration.

The primary challenges with this class of compounds are:

  • Solubility profiles that lead to "oiling out" during recrystallization.[1]

  • Persistence of starting material (aldehyde) which co-elutes or co-crystallizes.

  • Thermodynamic instability (polymerization risk) of the electron-deficient vinyl group.

Module 1: Crystallization & Recrystallization Strategies

Q: My crude product is a dark brown solid. What is the standard solvent system for recrystallization?

A: For nitrovinyl pyridines, the "Golden Standard" is Ethanol (EtOH) or Isopropanol (IPA) . These solvents offer the necessary polarity to dissolve the pyridine ring at high temperatures while forcing the non-polar nitrovinyl tail to precipitate upon cooling.

Protocol: The "Dissolve-and-Drop" Method

Do not simply boil the solid in solvent. Use this gradient thermal protocol to maximize yield and crystal quality.

  • Saturation: Suspend the crude solid in minimal EtOH (approx. 5-7 mL per gram).

  • Reflux: Heat to reflux (

    
    ). If the solid does not completely dissolve, add EtOH in 0.5 mL increments.
    
    • Critical Check: If a dark, gummy residue remains insoluble at reflux, decant the hot supernatant into a clean flask. This residue is likely polymeric byproduct.

  • Slow Cooling: Turn off the heat source and let the flask cool to room temperature on the oil bath (approx. rate:

    
    ).
    
  • Nucleation: If no crystals form at

    
    , scratch the glass or add a seed crystal.
    
  • Deep Cooling: Place at

    
     for 4 hours.
    
  • Filtration: Wash the cake with cold EtOH (

    
    ).
    

Quantitative Solubility Data (Representative for Nitrovinyl Pyridines)

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) HighLowExcellent
Isopropanol ModerateVery LowGood (High Recovery)
Ethyl Acetate HighModeratePoor (Yield Loss)
Dichloromethane Very HighHighUnsuitable
Toluene ModerateLowGood (for removing polar impurities)

Module 2: Troubleshooting "Oiling Out"

Q: Instead of crystals, my product separates as a yellow/orange oil at the bottom of the flask. How do I fix this?

A: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities depress the melting point (eutectic formation).

Corrective Workflow:

  • Re-heat the mixture until the oil redissolves (add slightly more solvent if needed).

  • Add a Co-solvent: At reflux, add Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Clear the Solution: Add one drop of hot Ethanol to clear the turbidity.

  • Seeding: Cool very slowly. Add a seed crystal at a temperature above the oiling point (approx.

    
    ).
    

Mechanistic Insight: The water acts as an anti-solvent, increasing the chemical potential of the solute and encouraging lattice formation over amorphous oil separation.

Module 3: Chemical Impurity Removal (The "Bisulfite Wash")

Q: NMR shows 5-10% unreacted aldehyde (6-methylnicotinaldehyde). Recrystallization isn't removing it. What now?

A: Aldehydes are difficult to separate from their nitroalkene products by crystallization due to structural similarity. You must use a Chemical Wash before crystallization.

The Bisulfite Adduct Protocol: Aldehydes form water-soluble bisulfite adducts, whereas the nitroalkene product does not.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Wash: Extract the organic layer twice with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Reaction:

      
       (Water Soluble)
      
  • Rinse: Wash with Brine to remove excess bisulfite.

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
  • Recrystallize: Proceed with the Ethanol protocol (Module 1).

Module 4: Chromatographic Purification

Q: I need >99.5% purity for biological assays. Can I use silica gel chromatography?

A: Yes, but with caution. Nitrovinyl pyridines are basic (pyridine nitrogen) and electrophilic (nitrovinyl group). They can streak on acidic silica or degrade.

Column Parameters:

  • Stationary Phase: Neutralized Silica Gel. (Pre-wash silica with 1% Triethylamine in Hexanes).

  • Mobile Phase: DCM / Methanol gradient (

    
    ).
    
    • Alternative: Hexanes / Ethyl Acetate (

      
      ).
      
  • Loading: Dissolve in minimal DCM. Do not dry-load on silica as the heat/acidity can induce polymerization.

Visual Workflow for Purification Decision:

PurificationStrategy Start Crude Reaction Mixture CheckNMR Analyze 1H NMR (Check for Aldehyde) Start->CheckNMR AldehydePresent Aldehyde > 5%? CheckNMR->AldehydePresent Bisulfite Perform Bisulfite Wash (EtOAc / sat. NaHSO3) AldehydePresent->Bisulfite Yes Recryst Recrystallization (Ethanol or IPA) AldehydePresent->Recryst No Bisulfite->Recryst CheckCrystals Crystals Formed? Recryst->CheckCrystals OilOut Product Oiled Out CheckCrystals->OilOut No (Oiling) Pure Pure Product (>98% HPLC) CheckCrystals->Pure Yes Column Column Chromatography (DCM/MeOH + 1% Et3N) CheckCrystals->Column No (Complex Mix) FixOil Re-heat + Add H2O (Anti-solvent) + Seed Crystal OilOut->FixOil FixOil->CheckCrystals Column->Pure

Caption: Decision tree for the purification of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, prioritizing chemical washing and crystallization.

Module 5: Stability & Storage FAQs

Q: How stable is the purified compound? A: The nitrovinyl group is an electron-deficient Michael acceptor.

  • Light Sensitivity: High. Store in amber vials to prevent

    
     photo-isomerization.
    
  • Thermal Stability: Moderate. Avoid temperatures

    
     for prolonged periods to prevent polymerization.
    
  • Reactivity: Avoid storage with nucleophiles (thiols, amines) as they will undergo Michael addition even at room temperature.

Q: Is the E-isomer the only one formed? A: The Henry condensation followed by dehydration thermodynamically favors the


-isomer due to steric hindrance in the 

-isomer. However, photo-isomerization can generate the

-isomer. If you see a small coupling constant (

) in the alkene region of the NMR, you have the

-isomer. The desired

-isomer typically shows

.

References

  • Henry Reaction Mechanism & General Protocols

    • L. Henry, Compt. Rend.1895, 120, 1265.
    • Review: F. A. Luzzio, "The Henry Reaction: Recent Examples," Tetrahedron2001 , 57(6), 915-945. Link

  • Purification of Pyridine Derivatives

    • BenchChem Technical Guide: "A Researcher's Guide to Pyridine Purification." Link (Representative general protocols for pyridine handling).

  • Bisulfite Purification Method: Vogel, A. I., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, p. 1216. (Standard protocol for aldehyde removal).
  • Nitroalkene Stability & Polymerization

    • Ballini, R., et al., "Nitroalkanes and Prochiral Nitroalkenes as Important Tools for the Synthesis of Bioactive Molecules," Molecules2020 , 25(17), 3878. Link

Sources

Technical Support Center: High-Purity Recrystallization of Nitroethenyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Solvent Systems for Henry Reaction Products (Nitroethenyl Pyridines)

Executive Summary

The purification of nitroethenyl pyridines (NEPs)—typically synthesized via the Henry reaction (nitroaldol condensation) between pyridine carbaldehydes and nitromethane—presents a unique set of thermodynamic challenges. These compounds possess a conjugated system susceptible to polymerization and a basic pyridine nitrogen that complicates solubility in acidic media.

This guide moves beyond generic protocols to address the specific physicochemical behavior of NEPs, focusing on the "oiling out" phenomenon and thermal instability.

Module 1: Solvent Selection Matrix

The Core Challenge: NEPs are moderately polar due to the pyridine ring and nitro group but lack the hydrogen-bonding donor capability of alcohols. Consequently, they exhibit steep solubility curves in short-chain alcohols—highly soluble at boiling, sparingly soluble at freezing.

Guidance: Do not rely on "like dissolves like" blindly. Use the Dielectric/Boiling Balance method.

Primary Solvent Systems
Solvent SystemGradeRoleTechnical Rationale
Ethanol (EtOH) 95% or AbsoluteGold Standard Optimal boiling point (78°C) prevents thermal decomposition while offering a steep solubility curve. The 5% water in 95% EtOH helps solvate ionic impurities (e.g., pyridinium salts).
Isopropanol (IPA) AnhydrousSecondary Higher boiling point (82°C) and slightly lower polarity than EtOH. Use when the compound is too soluble in EtOH, resulting in low recovery yields. Promotes slower crystal growth.[1][2]
Ethanol/Water 90:10 to 80:20Polar Variants Required for NEPs with polar substituents (e.g., hydroxyl or amino groups). Water acts as an anti-solvent for non-polar byproducts but increases drying time.
Ethyl Acetate/Hexane GradientRescue System Use only if alcohol recrystallization fails or causes transesterification (rare for NEPs). Good for removing tarry, non-polar polymers.

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization. They often form solvates with the pyridine ring that are difficult to remove under vacuum without degrading the crystal lattice.

Module 2: The Self-Validating Protocol

This protocol includes "Checkpoints"—observable phenomena that confirm the process is proceeding correctly.

Reagents: Crude Nitroethenyl Pyridine, Solvent (EtOH 95%), Activated Charcoal (Norit), Celite.

  • Dissolution (The Saturation Checkpoint):

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot solvent.[1][2] Do not boil aggressively.

    • Checkpoint: If the solution is dark brown/black but clear of solids, you have dissolved the product + polymeric impurities. If it is cloudy, you have inorganic salts (filter these first).

  • Depigmentation (The Polymer Trap):

    • Remove from heat. Add activated charcoal (1-2% by weight).

    • Warning: Adding charcoal to a boiling solution will cause a flash boil-over.

    • Return to gentle boil for 2 minutes.

    • Filter hot through a Celite pad.

    • Checkpoint: The filtrate should transition from opaque dark brown to a clear, vibrant yellow or orange (characteristic of the conjugated nitroalkene system).

  • Controlled Nucleation:

    • Cover the flask mouth with foil (reduce evaporation).

    • Wrap the flask in a towel or place in a warm water bath to cool slowly to room temperature.

    • Checkpoint: Needle-like crystals should begin to form at ~40-50°C. If oil droplets appear, proceed immediately to Module 3.

  • Collection:

    • Cool to 0-4°C only after room temperature crystallization is complete.

    • Filter and wash with ice-cold solvent.[1]

Module 3: Troubleshooting "Oiling Out"

"Oiling out" (Liquid-Liquid Phase Separation) is the most frequent failure mode for nitroalkenes. It occurs when the solute separates as a liquid droplet before it can crystallize, usually because the saturation temperature is higher than the solute's melting point in the solvent mixture.[3][4]

Visual Guide to Troubleshooting Logic:

OilingOut Start Observation: Oiling Out (Droplets forming instead of crystals) CheckTemp Check Temperature: Is the solution still near boiling? Start->CheckTemp Reheat Action: Reheat to redissolve oil CheckTemp->Reheat Yes (Hot) Triturate Action: Cool & Triturate (Crush oil with spatula) CheckTemp->Triturate No (Cold) AddSolvent Action: Add 10-15% more solvent (Lower saturation point) Reheat->AddSolvent Oil persists Seed Action: Add Seed Crystal at Cloud Point AddSolvent->Seed Cooling starts Scratch Action: Scratch glass with rod (Induce Nucleation) Seed->Scratch No crystals yet Triturate->Reheat If solidifies impure

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) during NEP purification.

Detailed Fixes:

  • The Dilution Fix: If oil forms while hot, your solution is too concentrated. The "melting point" of the solvated oil is lower than the solution temperature.[3] Add more solvent to lower the saturation temperature below the oiling point.[2]

  • The Seeding Fix: If oil forms upon cooling, reheat until clear.[2] Allow to cool slightly, then add a seed crystal before the oiling temperature is reached.

  • The Trituration Fix: If the oil has settled at the bottom of a cold flask, use a glass rod to vigorously rub the oil against the glass wall. This mechanical energy can induce lattice formation.

Module 4: Stability & FAQ

Q1: My crystals turned dark orange/brown after drying. Why? A: This indicates polymerization or Michael addition. Nitroethenyl pyridines are Michael acceptors.

  • Cause: Residual base (pyridine or catalyst) or exposure to light/heat.

  • Fix: Wash crystals with a slightly acidified solvent (e.g., EtOH with 0.1% Acetic Acid) to neutralize trace bases, then dry under high vacuum in the dark.

Q2: Can I distill these compounds if recrystallization fails? A: NO. Nitroalkenes are thermally unstable and can decompose explosively or polymerize rapidly at distillation temperatures. Recrystallization or column chromatography are the only safe purification methods [1].

Q3: Isopropanol vs. Ethanol: Which gives better yield? A: Isopropanol usually gives a higher yield because NEPs are generally less soluble in IPA than in Ethanol. However, Ethanol often yields higher purity crystals. If yield is the priority, use IPA; if purity (e.g., for biological assay) is priority, use Ethanol [2].

Q4: The product smells like almonds/sharp chemicals. A: This is likely unreacted benzaldehyde derivative or nitromethane. These are volatile.[1][5][6]

  • Fix: Recrystallize again.[1][2][7][8] The solvent wash step is critical here.[9] Ensure the wash solvent is ice-cold to remove these oily impurities without dissolving the crystal.

References
  • Organic Syntheses , Coll. Vol. 4, p. 731 (1963); Vol. 33, p. 62 (1953). Synthesis of 2-Nitroethanol and Nitroalkene derivatives.Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • J. Med. Chem. 2011, 54, 13, 4619–4637. Synthesis and biological evaluation of nitroethenyl pyridine analogs.Link

  • University of York , Chemistry Teaching Labs. Troubleshooting Recrystallization: Oiling Out.Link

Sources

Overcoming steric hindrance in 2,5-disubstituted pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Steric Hindrance & Catalyst Deactivation Status: Open Assigned Specialist: Senior Application Scientist

Overview: The "2,5-Paradox"

Welcome to the Pyridine Synthesis Support Center. You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄ / Na₂CO₃) failed.

Synthesizing 2,5-disubstituted pyridines presents a dual challenge:

  • The 2-Position (Electronic/Steric Trap): The C2 position is electron-deficient and adjacent to the nitrogen lone pair. This causes catalyst poisoning (N-coordination to Pd) and protodeboronation (instability of 2-pyridyl boronates).

  • The Steric Wall: When introducing bulky substituents (e.g., o-tolyl, t-butyl) at C2 or C5, the oxidative addition and transmetalation steps are kinetically retarded.

This guide provides troubleshooting for these specific failure modes using advanced ligand systems and alternative nucleophiles.

Troubleshooting Guide
Issue #1: "My 2-pyridyl boronic acid is decomposing before it couples."

Diagnosis: Rapid Protodeboronation. Mechanism: The pyridine nitrogen's lone pair facilitates the hydrolysis of the C-B bond, especially under the basic conditions required for Suzuki coupling. The boronic acid reverts to pyridine, killing the yield.

The Solution: MIDA Boronates (Slow-Release Strategy) Replace unstable boronic acids with N-methyliminodiacetic acid (MIDA) boronates.[1] The MIDA ligand cages the boron orbital, rendering it unreactive until slowly hydrolyzed by aqueous base. This ensures the concentration of the unstable "free" boronic acid never exceeds the rate of the cross-coupling cycle.

Protocol: MIDA Boronate Cross-Coupling Target: Coupling a sterically hindered 2-pyridyl MIDA boronate with an aryl chloride.

  • Reagents:

    • Electrophile: 1.0 equiv (e.g., 2-chloro-5-methylpyridine)

    • Nucleophile: 1.2 equiv 2-pyridyl MIDA boronate

    • Catalyst: 2 mol% Pd-XPhos G4 (or Pd₂(dba)₃ + XPhos)

    • Base: 5.0 equiv K₃PO₄ (anhydrous)

    • Solvent: 1,4-Dioxane : Water (5:1 ratio)

  • Procedure:

    • Combine solid reagents in a vial.

    • Add degassed solvent mixture.

    • Crucial Step: Heat to 100 °C . The high temp is required to hydrolyze the MIDA ester in situ.

    • Run for 4–12 hours.

  • Why this works: The water/base slowly uncages the boron species. The bulky XPhos ligand on Palladium protects the metal center from nitrogen coordination (poisoning) while facilitating the coupling of hindered substrates.

Issue #2: "The reaction stalls with bulky substituents (Steric Hindrance)."

Diagnosis: Failed Oxidative Addition or Transmetalation. Mechanism: Standard ligands (PPh₃, dppf) lack the steric bulk to force the reductive elimination of crowded systems. They also allow the pyridine nitrogen to bind to Pd, shutting down the cycle.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must switch to electron-rich, sterically bulky ligands. These ligands form a monolithic "wall" that prevents the pyridine nitrogen from binding to Pd, while forcing the reactants together.

Ligand Selection Matrix

LigandBest Use CaseSteric Profile
XPhos General purpose for hindered aryl chlorides and sulfonates. Excellent for 2-pyridyl systems.[2][3]High Bulk / High Electron Density
SPhos Best for extremely hindered couplings (e.g., ortho-substituted rings).High Stability / Air Stable
RuPhos Specialized for secondary amines or electron-poor electrophiles.High Electron Density
P(t-Bu)₃ Classic "sledgehammer" for very difficult couplings, but air-sensitive and volatile.Extreme Bulk

Data: Yield Comparison for 2,5-Disubstituted Pyridine Synthesis Reaction: 2-chloro-5-substituted pyridine + 2-substituted boronic acid

Catalyst SystemYield (%)Notes
Pd(PPh₃)₄ / Na₂CO₃< 10%Failed due to catalyst poisoning/sterics.
Pd(dppf)Cl₂ / K₂CO₃35%Moderate, but slow conversion.
Pd-XPhos G4 / K₃PO₄ 92% Recommended Standard.
Pd-SPhos G4 / K₃PO₄88%Excellent for ortho-ortho clashes.
Issue #3: "Boron chemistry is failing completely. What now?"

Diagnosis: Intractable Protodeboronation or Steric Failure.[4] The Solution: Negishi Coupling (Organozinc Reagents) Zinc reagents are more nucleophilic than boron and do not suffer from protodeboronation in the same way. Modern solid, air-stable organozinc pivalates allow you to weigh reagents on the bench, avoiding the hassle of traditional pyrophoric zinc reagents.

Protocol: Negishi Coupling with Solid Zinc Reagents

  • Reagents:

    • Electrophile: 1.0 equiv Aryl Bromide/Triflate.

    • Nucleophile: 1.5 equiv 2-Pyridylzinc Pivalate (solid).

    • Catalyst: 2 mol% Pd(OAc)₂ + 4 mol% SPhos .

    • Solvent: THF (anhydrous).

  • Procedure:

    • Add solid zinc reagent and catalyst to the vessel.

    • Evacuate and backfill with Argon (3x).

    • Add THF and the electrophile.

    • Stir at 25 °C to 50 °C . (Zinc is reactive enough that high heat is often unnecessary).

  • Why this works: The pivalate leaving group stabilizes the zinc species in solid form. Upon dissolution, the high nucleophilicity of the C-Zn bond drives transmetalation even with sterically hindered partners, often outcompeting side reactions.

Visualizing the Workflow

The following logic gate describes the decision process for synthesizing difficult 2,5-disubstituted pyridines.

PyridineSynthesis Start Start: 2,5-Disubstituted Pyridine Target Check2Pos Is the 2-Position involved in Coupling? Start->Check2Pos StericCheck Are substituents bulky (ortho-substituted)? Check2Pos->StericCheck No (5-pos only) MIDA Use MIDA Boronate + Pd-XPhos G4 Check2Pos->MIDA Yes (Unstable Boron) StandardSuzuki Standard Suzuki (Pd(dppf)Cl2) StericCheck->StandardSuzuki No LigandSelect Select Ligand: SPhos or XPhos StericCheck->LigandSelect Yes Negishi Switch to Negishi (Solid 2-PyZn Pivalate) MIDA->Negishi If Protodeboronation persists LigandSelect->MIDA If Boron needed

Caption: Decision matrix for selecting coupling strategies based on position and steric hindrance.

Frequently Asked Questions (FAQs)

Q: Why use Pd-G4 precatalysts instead of mixing Pd₂(dba)₃ and ligand? A: Pd-G4 precatalysts (e.g., XPhos Pd G4) contain the ligand and palladium pre-complexed in a 1:1 ratio with an oxidative addition-initiating group. This ensures the active catalytic species forms immediately upon heating, preventing the formation of inactive "Pd-black" or ligand-free species that are susceptible to pyridine poisoning.

Q: Can I use microwave irradiation? A: Yes, but be cautious with MIDA boronates. While microwaves accelerate the reaction, they can also accelerate the hydrolysis of the MIDA ester too quickly, flooding the reaction with unstable boronic acid. If using microwave, limit temperature to 80-100°C and reduce time to 30 minutes.

Q: My product is trapped in the Palladium residues. How do I purify? A: Pyridines love to stick to Palladium. Post-reaction, treat your crude mixture with a metal scavenger (like SiliaMetS® Thiol or QuadraPure™ TU ) for 30 minutes before filtration. Alternatively, washing the organic layer with 10% aqueous citric acid can help break Pd-N coordination.

References
  • MIDA Boronates for 2-Pyridyl Coupling: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3][5] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[3][5] Journal of the American Chemical Society.

  • Buchwald Ligands (XPhos/SPhos) for Hindered Systems: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research.

  • Solid 2-Pyridylzinc Reagents (Negishi): Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).[6][7][8] Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters.

  • Catalyst Poisoning Mechanisms: Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of pyridine derivatives. Chemistry – A European Journal.

Sources

Technical Support Center: Stereoselective Synthesis of (E)-Nitroalkenes via Henry Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #HENRY-E-ISO-001 Subject: Controlling stereoselectivity for the (E)-isomer in Henry (Nitroaldol) Condensations Assigned Specialist: Senior Application Scientist

Core Directive: The Thermodynamic Imperative

You are contacting this support center because your Henry reaction is yielding inconsistent E/Z ratios or stalling at the


-nitroalcohol stage.

The Critical Distinction: While "stereoselectivity" in Henry reactions often refers to enantioselective formation of the alcohol (using chiral catalysts), your requirement for the (E)-isomer dictates that you are performing a Nitroaldol Condensation (Henry reaction followed by dehydration).

To achieve high (E)-selectivity, you must force the reaction out of Kinetic Control and into Thermodynamic Control . The (E)-nitroalkene is almost invariably the thermodynamic product due to steric minimization between the nitro group and the


-substituent.
The Mechanism of Selectivity

The reaction proceeds in two phases:[1]

  • Reversible Addition: Formation of the

    
    -nitroalcohol.[2][3]
    
  • Elimination (Dehydration): Loss of water to form the alkene.[4]

If you stop early or run too cold, you risk trapping the kinetic (Z)-isomer or the alcohol. You must supply sufficient energy (heat) and a driving force (water removal) to reach the thermodynamic sink: the (E)-isomer.

HenryReaction Start Aldehyde + Nitroalkane Alcohol β-Nitroalcohol (Intermediate) Start->Alcohol Base (Reversible) Z_Alkene (Z)-Nitroalkene (Kinetic Product) Alcohol->Z_Alkene Fast Elimination Low Temp E_Alkene (E)-Nitroalkene (Thermodynamic Product) Alcohol->E_Alkene Slow Elimination High Temp / -H2O Z_Alkene->Alcohol Re-hydration Z_Alkene->E_Alkene Isomerization (Heat/Acid)

Figure 1: Reaction pathway illustrating the thermodynamic sink toward the (E)-isomer. Note that the (Z)-isomer can isomerize to (E) under sufficient thermal or acidic stress.

Standardized Protocols

Do not rely on "standard" Henry conditions (mild base, RT) if your target is the alkene. Use these specific protocols designed for elimination.

Protocol A: Ammonium Acetate Mediated Condensation (The "Gold Standard")

This method is the most reliable for generating (E)-nitroalkenes because the acetic acid/ammonium acetate buffer system promotes simultaneous condensation and dehydration at elevated temperatures.

Reagents:

  • Aldehyde (1.0 equiv)

  • Nitroalkane (1.5 - 5.0 equiv) — Acts as both reactant and co-solvent

  • Ammonium Acetate (

    
    ) (0.5 - 1.0 equiv)
    
  • Acetic Acid (Glacial) or Toluene (Solvent)

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser. If using Toluene, attach a Dean-Stark trap.

  • Mixing: Dissolve aldehyde and

    
     in the nitroalkane (or Acetic Acid).
    
  • Activation: Heat to 80–100 °C (or reflux if using Toluene).

    • Why? Heat is non-negotiable for (E)-selectivity. It overcomes the activation energy for elimination and isomerization.

  • Monitoring: Monitor via TLC/NMR. The alcohol intermediate should disappear.[5]

  • Workup: Remove excess solvent/nitroalkane under reduced pressure. Partition residue between EtOAc and water.

Protocol B: Two-Step Chemical Dehydration (For Sensitive Substrates)

If your substrate cannot survive 100 °C, use a stepwise approach.

  • Step 1 (Henry): Aldehyde + Nitroalkane + NaOH/EtOH @ 0 °C

    
     Isolate 
    
    
    
    -nitroalcohol.
  • Step 2 (Dehydration): Treat alcohol with MsCl (Methanesulfonyl chloride) and Et3N (Triethylamine) in DCM at 0 °C

    
     RT.
    
    • Note: This typically yields an E/Z mixture. To convert Z to E, treat the crude mixture with a catalytic amount of

      
       (Iodine) in illuminated DCM to induce photo-isomerization.
      

Troubleshooting & FAQs

Issue: "I am seeing a 60:40 mixture of E/Z isomers."

Diagnosis: Kinetic Trapping. You likely stopped the reaction too early or ran it at too low a temperature. The (Z)-isomer forms faster but is less stable.

Corrective Action:

  • Increase Temperature: Raise reaction temperature by 10–20 °C.

  • Extend Reaction Time: Allow the reaction to "cook" longer. This permits the reversible Michael-addition of water to the (Z)-alkene, reforming the alcohol, which then dehydrates again to the more stable (E)-alkene.

  • Switch Solvent: Move from polar solvents (EtOH/MeOH) to non-polar solvents (Toluene/Xylene) with a Dean-Stark trap. Removing water prevents the reverse reaction (re-hydration) but only after equilibrium has favored the (E)-isomer.

Issue: "The reaction stalls at the alcohol intermediate."

Diagnosis: Insufficient Activation for Elimination. The


-proton is acidic, but the hydroxyl group is a poor leaving group.

Corrective Action:

  • Acid Catalyst: Add 10 mol%

    
    -TsOH (para-toluene sulfonic acid) if using the reflux method. This protonates the alcohol (
    
    
    
    ), making it a better leaving group.
  • Acylating Agent: Add Acetic Anhydride (

    
    ) to the reaction mixture. This converts the alcohol to an acetate, which eliminates much more easily (E1cB mechanism).
    
Issue: "My product is polymerizing or degrading."

Diagnosis: Polymerization of Nitroalkenes. Electron-deficient nitroalkenes are prone to polymerization, especially with electron-rich aldehydes (e.g., indole-based).

Corrective Action:

  • Dilution: Reduce concentration to <0.1 M.

  • Inhibitors: Add a radical inhibitor like BHT (butylated hydroxytoluene) to the reaction pot.

  • Avoid Strong Bases: Switch to Protocol A (Ammonium Acetate). Strong mineral bases (NaOH/KOH) often trigger polymerization of the product.

Data Summary: Condition Impact on Selectivity
VariableCondition for High (E)-SelectivityMechanistic Reason
Temperature High (>80 °C)Drives thermodynamic equilibrium; overcomes steric repulsion.
Time Extended (>4 hrs)Allows kinetic (Z) product to isomerize to thermodynamic (E).
Solvent Toluene/BenzeneNon-polar solvents increase steric sensitivity; allows water removal.
Base Amine/Acetate SaltsBuffer systems prevent rapid, irreversible kinetic precipitation.

References

  • Fioravanti, S., et al. (2008).[1] "Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes." Organic Letters, 10(7), 1449–1451.

  • Ballini, R., et al. (2005). "The Henry Reaction: Recent Examples." Chemical Reviews, 105, 933-971.

  • Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3.

  • Common Organic Chemistry. (n.d.). "Henry Reaction Conditions & Mechanism."

Sources

Stability of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine under UV light

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-5-[(E)-2-nitroethenyl]pyridine

Welcome to the technical support guide for 2-Methyl-5-[(E)-2-nitroethenyl]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly under ultraviolet (UV) light. Given that specific photostability data for this exact molecule is not extensively published, this guide synthesizes information from the known photochemical behavior of its core reactive moieties: the β-nitroalkene system and the pyridine ring.

Our goal is to equip you with the foundational knowledge and practical protocols to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your work.

Section 1: Frequently Asked Questions - Understanding the Photochemical Profile

This section addresses fundamental questions regarding the inherent photosensitivity of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine.

Q1: What are the primary photoreactive moieties in 2-Methyl-5-[(E)-2-nitroethenyl]pyridine?

A: The molecule possesses two main chromophores susceptible to UV-induced degradation:

  • The (E)-2-nitroethenyl group: This conjugated system is the primary site of photoreactivity. Nitroalkenes are well-known to be photochemically active and can participate in a variety of reactions upon absorbing UV or even visible light.[1][2]

  • The Pyridine Ring: While generally more stable than the nitroalkene moiety, the pyridine ring can also undergo photodegradation, especially under high-energy UV irradiation or in the presence of photosensitizers.[3][4]

Q2: What are the most probable degradation pathways for this compound under UV exposure?

A: Based on the established photochemistry of β-nitrostyrenes and other nitroalkenes, several degradation pathways are plausible:

  • (E/Z) Isomerization: The most common and often reversible photoreaction is the isomerization of the trans ((E)) double bond to the cis ((Z)) form. This can alter the compound's physical properties and biological activity.

  • Nitro-to-Nitrite Rearrangement: Aliphatic α,β-nitroalkenes can undergo a photoinduced rearrangement to form alkyl nitrites.[5] This pathway is more likely if steric hindrance forces the nitro group out of conjugation with the double bond.

  • [2+2] Cycloadditions: Photoexcited nitroalkenes can dimerize or react with other alkenes present in the reaction mixture to form cyclobutane derivatives.[5]

  • Denitrative Radical Reactions: In the presence of photocatalysts or radical initiators, β-nitrostyrenes can undergo denitration, where the nitro group is lost and the resulting radical species engages in subsequent coupling reactions.[6]

  • Pyridine Ring Degradation: Prolonged or high-intensity UV exposure can lead to the fragmentation and degradation of the pyridine ring itself, often via complex radical-mediated mechanisms.[7]

Q3: How does the choice of solvent impact the photostability of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine?

A: The solvent plays a critical role. Protic solvents, such as methanol, can participate in the photoreaction. For instance, some planar nitroalkenes have been shown to undergo photoaddition of methanol when it is used as the solvent.[5] Solvent polarity can also influence the relative rates of different degradation pathways. Therefore, it is crucial to perform control experiments in your chosen solvent system.

Q4: What types of degradation products should I anticipate and look for analytically?

A: When analyzing an irradiated sample, you should look for masses and retention times corresponding to:

  • The (Z)-isomer of the parent compound.

  • Products resulting from the loss of the nitro group or its conversion to other functionalities (e.g., oximes, nitrites).

  • Solvent adducts, if a reactive solvent like an alcohol is used.

  • Higher molecular weight species, indicative of dimerization or cycloaddition products.

  • Smaller, more polar fragments resulting from the cleavage of the pyridine ring.

Section 2: Troubleshooting Guide for Experimental Anomalies

This section provides solutions to common problems encountered during the handling and use of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine.

Observed Issue Probable Cause Recommended Actions & Explanations
Inconsistent reaction yields or kinetics, especially when reactions are run over several hours or days. Ambient Light-Induced Degradation: The compound is likely degrading due to exposure to laboratory lighting, which contains UV components. This introduces a competing reaction pathway, consuming your starting material and reducing the yield of your desired product.1. Protect from Light: Conduct all experiments in amber or foil-wrapped glassware. 2. Control the Environment: If possible, work in a darkened room or under red/yellow safelights that do not emit in the UV spectrum. 3. Run a Dark Control: Always run a parallel experiment that is completely shielded from light (e.g., wrapped in aluminum foil). Comparing the outcome of the light-exposed and dark-control samples is the definitive way to confirm photosensitivity.[8]
Appearance of unknown peaks in HPLC, LC-MS, or GC-MS analysis that are not present in the initial starting material. Photodegradation During Sample Handling/Analysis: Samples may be degrading after workup while sitting in transparent vials on the autosampler or on the benchtop.1. Use Amber Autosampler Vials: Minimize light exposure at all stages, including during analytical queuing. 2. Analyze Immediately: Analyze samples as quickly as possible after preparation. 3. Cold & Dark Storage: If immediate analysis is not possible, store prepared samples and stock solutions at low temperatures (2-8 °C or colder) in the dark.
Solid material darkens or changes color (e.g., from yellow to brown) upon storage. Solid-State Photodegradation: Even as a solid, the compound can degrade on the surface when exposed to light over time. This is often accompanied by slow oxidation.1. Proper Primary Packaging: Store the solid in a tightly sealed amber glass vial, not a clear one. 2. Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen. 3. Controlled Storage Location: Keep the vial in a dark, cool, and dry place such as a desiccator inside a cabinet.

Section 3: Standardized Experimental Protocols

To ensure reproducible and reliable results, we recommend the following validated protocols for assessing the photostability of your compound.

Protocol 1: Forced Photodegradation Study in Solution

This protocol is adapted from the ICH Q1B guidelines and is designed to evaluate the overall photosensitivity of a drug substance.[8]

Objective: To quantify the extent and rate of degradation of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine in a chosen solvent under controlled UV and visible light conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer relevant to your application) at a known concentration (e.g., 0.1 mg/mL). The solvent must be transparent in the relevant UV-Vis range.

    • Dispense the solution into chemically inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials).

  • Sample Setup:

    • Test Sample: Place one set of samples in a calibrated photostability chamber.

    • Dark Control: Tightly wrap an identical set of samples in aluminum foil to completely block light. Place these alongside the test samples in the same chamber. This is crucial to distinguish between photodegradation and thermal degradation.[8][9]

  • Light Exposure:

    • Expose the samples to a light source that complies with ICH Q1B Option 1 or 2.[9] A common setup uses a combination of cool white fluorescent and near-UV lamps.

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[8][10]

    • Monitor the exposure using calibrated lux meters and radiometers.

  • Sampling and Analysis:

    • Withdraw aliquots from both the test and dark control samples at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Immediately analyze the aliquots using a validated stability-indicating analytical method (see Protocol 2).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus light exposure (in lux hours or Wh/m²).

    • Observe the formation of degradation products and perform a mass balance calculation if possible.

G cluster_prep 1. Sample Preparation cluster_exposure 2. Controlled Exposure (ICH Q1B) cluster_analysis 3. Time-Point Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (0.1 mg/mL in Acetonitrile) prep_test Aliquot to Quartz Vials (Test Samples) prep_stock->prep_test prep_dark Aliquot to Quartz Vials (Dark Controls) prep_stock->prep_dark chamber Place all samples in Photostability Chamber prep_test->chamber wrap_dark Wrap Dark Controls in Aluminum Foil prep_dark->wrap_dark wrap_dark->chamber light Expose to UV/Vis Light (≥1.2M lux·hr, ≥200 W·hr/m²) chamber->light sample_t Sample Test & Dark Vials at T=0, 2, 4, 8... hrs light->sample_t analyze Analyze via Stability-Indicating HPLC-UV Method sample_t->analyze plot Plot % Remaining vs. Exposure analyze->plot compare Compare Test vs. Dark Control plot->compare

Caption: Workflow for a forced photostability study.

Protocol 2: Stability-Indicating HPLC-UV Analytical Method

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential photodegradation products.

Starting Parameters:

  • HPLC System: Standard HPLC or UHPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over 15-20 minutes. A suggested gradient is 10% B to 95% B. This ensures that both polar degradants and the less polar parent compound are eluted and separated.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the λmax of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine and also at lower wavelengths (e.g., 220 nm) to detect degradants that may have lost the main chromophore. A DAD is highly recommended to assess peak purity.

Method Validation: The method must be validated for specificity by analyzing samples from the forced degradation study to demonstrate that degradation product peaks do not co-elute with the parent peak.

Section 4: Potential Degradation Pathways & Mitigation

Understanding the likely chemical transformations is key to interpreting your results.

G cluster_products Potential Photoproducts parent 2-Methyl-5-[(E)-2-nitroethenyl]pyridine isomer (Z)-Isomer parent->isomer (Isomerization) nitrite Nitrite Rearrangement Product parent->nitrite (Rearrangement) dimer [2+2] Cycloaddition Dimer parent->dimer (Dimerization) solvent_adduct Solvent Adduct (e.g., with Methanol) parent->solvent_adduct hν, Solvent

Caption: Potential photochemical transformations.

Mitigation Strategies

If your compound proves to be highly photosensitive, consider the following strategies beyond simple light protection:

  • Use of UV Stabilizers: In formulations (not for chemical synthesis), the addition of UV absorbers or quenchers can be considered.[11][12] UV absorbers (e.g., benzophenones, benzotriazoles) competitively absorb harmful UV radiation.[11][13] However, these will act as impurities in a reaction and are only suitable for final product formulation.

  • Wavelength Filtering: If your reaction is photochemically driven by a specific wavelength, you can use light sources or filters that exclude the wavelengths responsible for the degradation of your starting material.

  • Inert Atmosphere: As photo-oxidation is a common degradation mechanism, performing experiments under an inert atmosphere (N2 or Ar) can sometimes reduce the rate of degradation by eliminating oxygen-dependent radical pathways.

By understanding the inherent reactivity of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine and implementing these robust testing and handling protocols, you can ensure the integrity and reproducibility of your experimental results.

References

  • Visible Light‐Mediated Reactions of β‐Nitroalkenes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Photocatalysts employed in nitroalkene chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • The solution photochemistry of nitroalkenes and nitroketones. (2023, July 14). Kent Academic Repository. Retrieved from [Link]

  • Denitrative radical-induced coupling reactions of nitroalkenes. (2025, July 8). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Scope of the reaction in terms of nitroalkenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Photostability Testing. (2025, June 25). Sampled. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency. Retrieved from [Link]

  • US5122555A - Uv-stabilization of polymers using nitro compounds. (n.d.). Google Patents.
  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). Certified Laboratories. Retrieved from [Link]

  • Understanding ICH Photostability Testing. (n.d.). Q-Lab. Retrieved from [Link]

  • CA2022396A1 - Uv-stabilization of polymers using nitro compounds. (n.d.). Google Patents.
  • ICH guideline for photostability testing: Aspects and directions for use. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • [Biodegradation of pyridine under UV irradiation]. (2012, February 15). PubMed. Retrieved from [Link]

  • Reaction mechanism proposed for the degradation of pyridine by the... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). Zenodo. Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). PMC. Retrieved from [Link]

  • HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. (n.d.). PMC. Retrieved from [Link]

  • 2-methyl-5-[(e)-2-nitroethenyl]pyridine (C8H8N2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Kinetics of nitromusk compounds degradation in water by ultraviolet radiation and hydrogen peroxide. (2000, June 15). PubMed. Retrieved from [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). Preprints.org. Retrieved from [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025, June 10). Mol-Instincts. Retrieved from [Link]

  • Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. (2022, May 23). MDPI. Retrieved from [Link]

  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011, January 15). PubMed. Retrieved from [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. (n.d.). ATSDR. Retrieved from [Link]

  • NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION. (n.d.). Retrieved from [Link]

  • Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process. (2011, January 30). PubMed. Retrieved from [Link]

  • A Review on Graphene's Light Stabilizing Effects for Reduced Photodegradation of Polymers. (2020, December 22). MDPI. Retrieved from [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Nitrovinyl Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive organic intermediates. This guide is engineered for researchers and drug development professionals dealing with the notorious instability of nitrovinyl pyridine derivatives (e.g., (E)-3-(2-nitrovinyl)pyridine). These compounds are critical building blocks in medicinal chemistry, particularly for synthesizing conformationally restricted structural analogs[1]. However, their extreme sensitivity to atmospheric moisture requires rigorous handling protocols to prevent catastrophic yield losses in downstream applications.

Part 1: The Mechanistic "Why" (Causality & Expert Insights)

To effectively troubleshoot, one must understand the chemical causality behind the degradation. Nitrovinyl pyridines are exceptionally potent Michael acceptors. The pyridine ring and the nitro group exert a synergistic, strong electron-withdrawing effect, leaving the vinyl double bond highly electrophilic[2].

When exposed to atmospheric moisture, the pyridine nitrogen—which is inherently hygroscopic and prone to hydrogen-bonding with water[3]—acts as a local moisture sink. The absorbed water acts as a nucleophile, initiating a conjugate addition (hydration) across the double bond. This disrupts the stabilizing conjugation of the molecule, generating reactive intermediates that rapidly undergo retro-Henry (nitroaldol) cleavage or uncontrolled intermolecular polymerization[2].

Visualizing the Degradation Pathway

Degradation A Nitrovinyl Pyridine (Intact Michael Acceptor) C Hydration (Michael Addition) A->C + H2O B Atmospheric H2O (Nucleophile) B->C D Retro-Henry Cleavage C->D Degradation F Oligomerization / Polymerization C->F Intermolecular E Pyridine Carboxaldehyde + Nitromethane D->E

Moisture-induced degradation pathways of nitrovinyl pyridine intermediates.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my nitrovinyl pyridine intermediate turn into a dark, gummy residue over time? A: This is the macroscopic symptom of moisture-induced polymerization. As water initiates the Michael addition, the resulting species cross-react. Because these compounds are flammable and reactive solids[4], their degradation is often exothermic at a micro-scale, accelerating the formation of dark, insoluble oligomeric tars.

Q: How can I analytically validate the water content and integrity of my batch before a reaction? A: Do not rely solely on visual inspection. Implement a self-validating analytical step:

  • Karl Fischer (KF) Titration: Use a ketone/amine-compatible KF reagent, as standard methanol-based KF reagents can cause side reactions with pyridine derivatives.

  • Quantitative 1H-NMR: Run a spectrum in anhydrous DMSO-d6. Look for the broad water peak (~3.3 ppm) and check for aldehyde protons (~10.0 ppm), which confirm that retro-Henry cleavage has already occurred.

Q: If my intermediate has clumped, can I just dry it under a vacuum? A: No. Clumping indicates that chemical hydration has likely already begun. Simple vacuum drying removes free water but cannot reverse covalent degradation. You must re-purify the material via flash column chromatography (using deactivated silica) and immediately subject it to the rigorous drying protocol below.

Part 3: Quantitative Degradation Metrics

Understanding the kinetics of moisture uptake is critical for planning your synthetic workflows. The table below summarizes the degradation profile of a standard (E)-3-(2-nitrovinyl)pyridine batch under various storage conditions.

Storage ConditionRelative Humidity (RH)Exposure TimePurity (by HPLC)Visual Appearance
Open Air (Benchtop)40-50%24 hours< 70%Dark yellow, gummy residue
Standard Desiccator< 10%7 days~ 92%Yellow, slightly clumped powder
Glovebox (Argon)< 1 ppm H₂O30 days> 99%Bright yellow, free-flowing powder
-20°C (Argon Sealed)< 1 ppm H₂O6 months> 99%Bright yellow, free-flowing powder

Part 4: Step-by-Step Methodologies

To ensure absolute scientific integrity and reproducible yields in downstream reductions or organometallic additions, you must treat nitrovinyl pyridines with the same respect as highly sensitive reagents[5].

Protocol: Rigorous Drying and Inert Handling

Step 1: High-Vacuum Desiccation Transfer the newly synthesized or purified nitrovinyl pyridine into a Schlenk flask. Connect to a high-vacuum manifold (< 0.1 Torr) and dry for 12–24 hours at room temperature. Do not apply heat, as nitro-compounds can be thermally unstable[2].

Step 2: Inert Atmosphere Transfer Backfill the Schlenk flask with dry Argon. Argon is strictly preferred over Nitrogen because it is heavier than air and provides a superior protective blanket over solid powders during physical transfers[5].

Step 3: Single-Use Aliquoting (Glovebox) Transfer the sealed flask into a glovebox maintained at < 1 ppm H₂O and O₂. Divide the bulk material into small, pre-weighed amber vials (e.g., 100 mg to 500 mg per vial). This "single-use" strategy prevents the master batch from being repeatedly exposed to ambient air during future experiments.

Step 4: Sealing and Storage Seal each vial with a PTFE/silicone septum and an aluminum crimp cap. For long-term preservation, store these Sure/Seal-style vials[5] in a freezer at -20°C.

Step 5: Reaction Setup (Self-Validating Step) When ready to use, remove a single vial from the freezer and allow it to warm to room temperature before piercing the septum. This prevents condensation from forming on the cold solid. Inject anhydrous solvents directly through the septum using a dry syringe[5].

Visualizing the Handling Workflow

Workflow S1 High-Vacuum Desiccation (<0.1 Torr) S2 Argon Backfill & Glovebox Transfer S1->S2 S3 Aliquot into Single-Use Vials S2->S3 S4 Crimp Seal & Store at -20°C S3->S4

Optimized inert-atmosphere handling workflow for hygroscopic intermediates.

References

  • Handling Pyridine: Best Practices and Precautions Post Apple Scientific URL:[Link][3]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh URL:[Link][5]

  • Nitroacetonitrile and Its Synthetic Equivalents The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine MDPI URL:[Link][1]

  • Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis University College London (UCL) URL:[Link]

Sources

Validation & Comparative

A Comprehensive Guide to Distinguishing (E) and (Z) Isomers of Nitroethenyl Pyridines via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of organic molecules is a critical determinant of their biological activity and physicochemical properties. In the realm of medicinal chemistry and materials science, nitroethenyl pyridines are valuable synthetic intermediates. The double bond in these compounds gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers. The ability to accurately and efficiently distinguish between these isomers is paramount for controlling reaction outcomes, understanding structure-activity relationships, and ensuring the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this stereochemical assignment.

This guide provides an in-depth exploration of the NMR-based techniques used to differentiate (E) and (Z) isomers of nitroethenyl pyridines. We will delve into the underlying principles, present comparative data, and provide practical experimental protocols to equip researchers with the knowledge to confidently assign stereochemistry.

The Structural Basis for Spectroscopic Differentiation

The distinct spatial arrangement of the pyridine ring and the nitro group relative to the vinyl protons in (E) and (Z) isomers leads to significant differences in their NMR spectra. The electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic pyridine ring create unique electronic environments for the vinylic protons in each isomer.

Distinguishing Isomers with ¹H NMR Spectroscopy

One-dimensional proton NMR (¹H NMR) is often the first and most informative experiment performed to distinguish between (E) and (Z) isomers. Key parameters to analyze are the chemical shifts (δ) of the vinylic protons and their mutual coupling constant (³JHH).

Chemical Shifts (δ)

The chemical shifts of the vinylic protons are highly sensitive to their local electronic environment. In β-nitrostyrenes, a related class of compounds, the vinylic protons typically resonate between 7.4 and 8.0 ppm.[1] For nitroethenyl pyridines, similar ranges can be expected, with the relative positions of the signals for the E and Z isomers being influenced by the anisotropic effect of the pyridine ring. In the (E)-isomer, one of the vinylic protons is trans to the pyridine ring, while in the (Z)-isomer, it is cis. This difference in proximity to the ring current of the pyridine moiety will result in distinct chemical shifts for the vinylic protons in each isomer.

Vicinal Coupling Constants (³JHH)

The magnitude of the through-bond coupling constant between the two vinylic protons (³JHH) is a cornerstone of E/Z isomer identification.[2] This coupling is governed by the dihedral angle between the C-H bonds, as described by the Karplus relationship.

  • (E)-Isomers (trans-protons): Exhibit a larger coupling constant, typically in the range of 12-18 Hz.[2][3]

  • (Z)-Isomers (cis-protons): Show a smaller coupling constant, generally between 6-12 Hz.[2][3]

This significant and predictable difference in ³JHH values provides a robust and often unambiguous method for assigning the stereochemistry of the double bond.

Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of an NMR signal when a nearby nucleus is irradiated.[4] This effect is distance-dependent, typically observed for nuclei within 5 Å of each other, making it an excellent tool for probing spatial relationships and confirming stereochemistry.[2][4] Both one-dimensional (1D-NOESY) and two-dimensional (2D-NOESY/EXSY) experiments can be employed.[5][6]

For nitroethenyl pyridines:

  • In the (Z)-isomer: An NOE is expected between the vinylic proton adjacent to the pyridine ring and the ortho-protons of the pyridine ring due to their spatial proximity.

  • In the (E)-isomer: This NOE will be absent or significantly weaker. Instead, an NOE might be observed between the vinylic protons and other nearby protons depending on the overall molecular conformation.

The presence or absence of specific NOE correlations can provide definitive proof of the isomeric configuration.[4]

The Complementary Role of ¹³C NMR Spectroscopy

While ¹H NMR is the primary tool, ¹³C NMR spectroscopy can provide complementary information. The chemical shifts of the vinylic carbons will also differ between the (E) and (Z) isomers due to the different steric and electronic environments. For instance, in 1-Chloro-4-(2-nitrovinyl)benzene, the vinylic carbons resonate in the aromatic region of the spectrum.[1] Similar trends can be expected for nitroethenyl pyridines.

Experimental Protocol: A Practical Workflow

Here is a step-by-step methodology for the acquisition and analysis of NMR data to distinguish (E) and (Z) isomers of a synthesized nitroethenyl pyridine.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound or isomeric mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

Data Acquisition

A series of NMR experiments should be performed to gather comprehensive data for an unambiguous assignment.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide initial information on the presence of isomers and their approximate ratio based on signal integration. Pay close attention to the chemical shifts and coupling patterns of the vinylic protons.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment will confirm the coupling between the two vinylic protons, helping to identify their signals if they are in a crowded region of the spectrum.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a crucial 2D experiment for confirming the stereochemistry through spatial correlations. Set an appropriate mixing time (typically 500-800 ms for NOESY) to allow for the buildup of NOE cross-peaks.

Data Analysis and Interpretation

The following workflow, illustrated in the diagram below, outlines the logical steps for assigning the stereochemistry based on the acquired NMR data.

G cluster_data NMR Data Acquisition cluster_analysis Data Analysis cluster_assignment Stereochemical Assignment A ¹H NMR Spectrum D Identify Vinylic Proton Signals A->D B ¹H-¹H COSY B->D C ¹H-¹H NOESY/ROESY F Analyze NOE Correlations C->F E Measure ³JHH Coupling Constant D->E G ³JHH = 12-18 Hz? E->G J Confirm with NOE Data F->J H (E)-Isomer G->H Yes I (Z)-Isomer G->I No (6-12 Hz) H->J I->J

Sources

Comparative Reactivity Guide: Nitrovinyl Pyridine vs. Nitrostyrene in Conjugate Additions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and drug development, selecting the correct Michael acceptor is critical for the late-stage functionalization of complex APIs. While β-nitrostyrene is the ubiquitous standard for conjugate additions, substituting the phenyl ring with a pyridine moiety to form nitrovinyl pyridine (e.g., 2-, 3-, or 4-(2-nitrovinyl)pyridine) fundamentally alters the molecule's electronic landscape and coordination chemistry.

This guide objectively compares the reactivity profiles of these two electrophiles, providing the mechanistic causality behind their divergent behaviors and self-validating experimental protocols to ensure reproducible workflows.

Mechanistic Causality: Electronic Effects vs. Catalyst Compatibility

To master the reactivity of these substrates, one must understand the interplay between intrinsic electrophilicity and the microenvironment of the reaction transition state.

The LUMO Modulation (Intrinsic Electrophilicity)

In standard β-nitrostyrene, the nitro group acts as a powerful electron-withdrawing group (EWG), polarizing the alkene. The phenyl ring, however, is relatively electronically neutral in this push-pull system. By replacing the phenyl ring with a pyridine ring, you introduce a second strong EWG. The inductive and resonance effects of the pyridine nitrogen drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. Consequently, nitrovinyl pyridine is inherently more electrophilic and reacts more rapidly with weak nucleophiles in uncatalyzed or simple base-promoted environments[1].

G cluster_0 Standard Substrate cluster_1 Heteroaromatic Substrate N1 Phenyl Ring (Neutral) N2 Standard LUMO N1->N2 N3 Baseline Electrophilicity N2->N3 Comp Nucleophilic Attack Rate N3->Comp P1 Pyridine Ring (Strong EWG) P2 Lowered LUMO P1->P2 P3 Enhanced Electrophilicity P2->P3 P3->Comp

Electronic effects of pyridine vs. phenyl rings on nitroalkene LUMO and electrophilicity.

The Catalyst Poisoning Paradox

Despite its higher intrinsic reactivity, nitrovinyl pyridine often performs poorly in asymmetric organocatalysis compared to nitrostyrene[2]. Bifunctional organocatalysts (such as chiral thioureas or squaramides) rely on precise hydrogen-bonding to the nitro group to activate the alkene and control facial selectivity.

The basic lone pair on the pyridine nitrogen acts as a competitive Lewis base. It binds to the catalyst's hydrogen-bond donors, leading to catalyst poisoning . This off-target coordination disrupts the highly organized transition state, drastically reducing both the reaction rate and the enantioselectivity (ee%)[2].

G Start H-Bonding Organocatalyst Sub1 Nitrostyrene Start->Sub1 Sub2 Nitrovinyl Pyridine Start->Sub2 Cat1 Nitro Group Binding (Ideal Activation) Sub1->Cat1 Cat2 Pyridine N Binding (Catalyst Poisoning) Sub2->Cat2 Res1 High Yield & ee% Cat1->Res1 Res2 Low Yield & ee% Cat2->Res2

Divergent outcomes in organocatalytic Michael additions due to competitive catalyst binding.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the performance of both substrates in a standard asymmetric Michael addition with an aldehyde donor, utilizing a chiral thiourea organocatalyst.

Parameterβ-Nitrostyrene3-(2-Nitrovinyl)pyridineCausality / Rationale
Intrinsic Electrophilicity ModerateHighPyridine ring lowers LUMO via inductive/resonance withdrawal[1].
Organocatalytic Yield 81% - 95%14% - 39%Pyridine nitrogen competitively binds the catalyst, inhibiting turnover[2].
Reaction Time (Catalyzed) 24 - 48 hours> 120 hoursCatalyst poisoning stalls the catalytic cycle[2].
Enantiomeric Ratio (er) Up to 99:1~ 39:61 (Nearly racemic)Disruption of the H-bonded transition state destroys facial control[2].
Base-Promoted Yield ModerateExcellentHigh intrinsic electrophilicity thrives when H-bonding is not required[3].

Self-Validating Experimental Protocols

To leverage the unique properties of these substrates, researchers must adapt their workflows. Below are two optimized protocols demonstrating how to handle the distinct chemical personalities of nitrostyrene and nitrovinyl pyridine.

Protocol A: Base-Promoted Michael Addition (Optimized for Nitrovinyl Pyridine)

This protocol utilizes the high intrinsic electrophilicity of nitrovinyl pyridine, avoiding H-bonding catalysts that would otherwise be poisoned.

  • Reaction Setup: In an oven-dried flask under argon, dissolve the nucleophile (e.g., an electron-deficient indole, 1.0 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add a strong base (e.g.,

    
    -BuLi or KOtBu, 1.1 equiv) to generate the active nucleophilic anion. Self-Validation: A distinct color change (often deep yellow/orange) indicates successful anion formation[3].
    
  • Electrophile Addition: Add a solution of 2-(2-nitrovinyl)pyridine (1.2 equiv) in THF dropwise.

  • Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc). Diagnostic Note: The nitrovinyl pyridine adduct will have a significantly lower

    
     than a standard nitrostyrene adduct due to the polar pyridine nitrogen.
    
  • Quench & Workup: Quench with saturated aqueous

    
    . Critical Step:  Do not use strong aqueous acids (like 1M HCl) for the workup. Protonating the pyridine nitrogen will form a water-soluble pyridinium salt, pulling your product into the aqueous waste layer.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: Asymmetric Organocatalytic Michael Addition (Optimized for Nitrostyrene)

This protocol relies on precise hydrogen bonding, where standard nitrostyrene excels.

  • Reaction Setup: In a reaction vial, combine β-nitrostyrene (1.0 equiv) and the Michael donor (e.g., an aliphatic aldehyde, 2.0 equiv) in a non-coordinating solvent like

    
     or toluene (0.5 M).
    
  • Catalyst Addition: Add the chiral bifunctional thiourea catalyst (5-10 mol%).

  • Incubation: Stir at ambient temperature. Self-Validation: Because nitrostyrene does not possess a competing Lewis basic site, the thiourea catalyst will selectively bind the nitro group, cleanly activating the alkene[2].

  • Monitoring: Reaction should reach >90% conversion within 24-48 hours. If using nitrovinyl pyridine in this setup, TLC will show predominantly unreacted starting material even after 120 hours due to catalyst inhibition.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify directly via flash chromatography to isolate the highly enantioenriched product.

References

  • Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles Frontiers in Chemistry URL:[1]

  • Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of CB1 Receptor Positive Allosteric Modulators National Institutes of Health (NIH) / PMC URL:[3]

  • N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts National Institutes of Health (NIH) / PMC URL:[2]

Sources

A Practical Guide to the X-ray Crystallographic Analysis of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and potential applications. Single-crystal X-ray crystallography stands as the definitive technique for elucidating this structure. This guide addresses the current absence of publicly available crystallographic data for 2-Methyl-5-[(E)-2-nitroethenyl]pyridine by providing a comprehensive roadmap for its structural determination and analysis.

In the absence of a known structure for our topic compound, this guide will take a practical and comparative approach. We will present a detailed, field-proven protocol for obtaining the crystal structure of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine. To provide a robust analytical framework, we will compare the anticipated structural features of this molecule with the experimentally determined crystal structures of two closely related nitropyridine derivatives: 2-Amino-4-methyl-3-nitropyridine and 2-Amino-4-methyl-5-nitropyridine . The crystallographic data for these analogues will serve as a valuable benchmark for validating the future structure determination of our target compound.

The Challenge: Uncharted Structural Territory

A thorough search of the Cambridge Structural Database (CSD) and other chemical repositories reveals a notable absence of published single-crystal X-ray diffraction data for 2-Methyl-5-[(E)-2-nitroethenyl]pyridine. This presents a unique challenge and a common scenario in novel drug discovery and materials science, where newly synthesized compounds require full structural characterization. This guide is designed to fill that gap by providing the necessary theoretical and practical framework to confidently determine and analyze this unknown structure.

Comparative Crystallographic Data: Setting the Benchmark

To establish a reliable basis for comparison, we will utilize the crystallographic data from two analogous nitropyridine structures. These compounds, sharing key structural motifs with our target molecule, provide insight into expected bond lengths, angles, and crystal packing arrangements. The data presented in Table 1 has been extracted from the work of Bryndal et al. (2012), which provides a consistent and authoritative source for comparison.[1]

Parameter 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methyl-5-nitropyridine 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (Expected)
Chemical Formula C₆H₇N₃O₂C₆H₇N₃O₂C₈H₈N₂O₂
Crystal System MonoclinicMonoclinicTo be determined
Space Group P2₁/nC2/cTo be determined
a (Å) 7.3776 (6)16.035 (3)To be determined
b (Å) 12.8673 (11)5.9990 (12)To be determined
c (Å) 7.3884 (6)15.344 (3)To be determined
α (°) 9090To be determined
β (°) 104.364 (4)114.39 (3)To be determined
γ (°) 9090To be determined
Volume (ų) 679.45 (10)1344.1 (5)To be determined
Z 48To be determined

Table 1: Comparative Crystallographic Data for Nitropyridine Derivatives.

Experimental Protocols: From Powder to Structure

The following section provides a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray data collection and analysis of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine.

Synthesis and Crystallization

A crucial first step is obtaining high-quality single crystals suitable for X-ray diffraction.

Synthesis of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine:

A common synthetic route involves the condensation of 2-methyl-5-pyridinecarboxaldehyde with nitroethane.

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add nitroethane (1.2 equivalents) and a catalytic amount of a base, for example, ammonium acetate.

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystal Growth:

The quality of the crystal is paramount for a successful structure determination. Several methods should be attempted to obtain diffraction-quality single crystals.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

X-ray Data Collection and Processing

G A Initial Model (Direct/Patterson Methods) B Fourier Synthesis A->B C Electron Density Map B->C D Model Building and Refinement C->D D->C Iterative Cycles E Final Structure D->E

The iterative process of structure solution and refinement.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography, as the phases of the diffracted waves are not directly measured. For small molecules like 2-Methyl-5-[(E)-2-nitroethenyl]pyridine, direct methods are typically successful in determining the initial phases. This leads to an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for missed symmetry, analyzing the residual electron density map for any unassigned peaks, and examining bond lengths and angles for consistency with known chemical principles.

Expected Structural Features and Comparative Analysis

Based on the structures of 2-Amino-4-methyl-3-nitropyridine and 2-Amino-4-methyl-5-nitropyridine, we can anticipate several key structural features for 2-Methyl-5-[(E)-2-nitroethenyl]pyridine:

  • Planarity: The pyridine ring is expected to be essentially planar. The nitroethenyl substituent will also likely exhibit a high degree of planarity due to the delocalization of π-electrons across the double bond and the nitro group. The dihedral angle between the plane of the pyridine ring and the nitroethenyl group will be a key parameter to determine, as it will influence the overall molecular conformation and potential for intermolecular interactions.

  • Bond Lengths and Angles: The C-N and N-O bond lengths within the nitro group are expected to be intermediate between single and double bonds, reflecting resonance. The C=C bond of the ethenyl linker will exhibit a typical double bond length. The geometry around the pyridine ring will likely show minor distortions from a perfect hexagon due to the electronic effects of the substituents.

  • Intermolecular Interactions: In the solid state, the crystal packing will be influenced by intermolecular interactions. Given the presence of the nitro group, which is a good hydrogen bond acceptor, and potentially acidic C-H bonds, weak C-H···O hydrogen bonds are likely to play a role in stabilizing the crystal lattice. π-π stacking interactions between the aromatic pyridine rings are also a common feature in the crystal packing of such compounds.

A comparison of the determined structure of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine with the data in Table 1 will be crucial for validating the new structure. For instance, the C-C and C-N bond lengths within the pyridine ring should be comparable to those observed in the comparator compounds. Any significant deviations could indicate unusual electronic effects or strain within the molecule.

Conclusion

While the crystal structure of 2-Methyl-5-[(E)-2-nitroethenyl]pyridine remains to be experimentally determined, this guide provides a comprehensive framework for its successful elucidation and analysis. By following the detailed protocols for synthesis, crystallization, and X-ray data analysis, researchers can obtain a high-quality crystal structure. The comparative data from the known structures of 2-Amino-4-methyl-3-nitropyridine and 2-Amino-4-methyl-5-nitropyridine will be invaluable for interpreting and validating the new structural information. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships in this class of compounds, with potential implications for drug design and materials science.

References

  • Bryndal, I., et al. (2012). Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 952-962. [Link]

Sources

UV-Vis Absorbance Maxima Validation for Nitroethenyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of antimicrobial pharmacophores and tyrosine kinase inhibitors, nitroethenyl pyridines (specifically 2- and 4-(2-nitroethenyl)pyridine) represent a critical class of "push-pull" conjugated systems. Their validation requires more than a simple wavelength check; it demands a rigorous assessment of the intramolecular charge transfer (ICT) bands that define their electronic purity.

This guide moves beyond basic spectral acquisition. We compare the standard Experimental UV-Vis approach against Computational (TD-DFT) and Chromatographic (HPLC-PDA) alternatives, providing a self-validating protocol to distinguish genuine product from hydrolyzed aldehyde precursors.

Part 1: The Chemical Context & Spectral Signature[1]

The nitroethenyl pyridine moiety is synthesized typically via Knoevenagel condensation of pyridinecarbaldehydes with nitromethane. The resulting alkene bridge creates a conjugated pathway between the electron-deficient pyridine ring and the strongly electron-withdrawing nitro group.

The "Push-Pull" Spectral Consequence

Unlike simple pyridines (


 nm), nitroethenyl derivatives exhibit a distinct bathochromic shift (red shift) due to extended conjugation.
  • Primary Band (

    
    ):  Typically observed between 300–325 nm .
    
  • Secondary Band (ICT): Highly sensitive to solvent polarity, often appearing as a shoulder or distinct peak in the 260–280 nm range.

Critical Insight: The disappearance of the 300+ nm band often indicates the hydrolysis of the nitroalkene back to the starting aldehyde, a common stability failure mode in aqueous media.

Part 2: Comparative Analysis of Validation Methods

We evaluate three distinct methodologies for validating the identity and purity of nitroethenyl pyridines.

Table 1: Comparative Performance Matrix
FeatureMethod A: Solution UV-Vis (Recommended)Method B: TD-DFT Calculation (In Silico Control)Method C: HPLC-PDA (Purity Focus)
Primary Output

& Molar Absorptivity (

)
Vertical Excitation Energy (

)
Retention Time + Spectral Slice
Solvent Sensitivity High (Solvatochromic shifts visible)Low (Unless PCM model used)Medium (Buffer pH dependent)
Throughput High (< 5 min/sample)Low (Hours/Days per molecule)Medium (20-40 min/sample)
Cost Efficiency HighHigh (Software license only)Low (Consumables + Solvents)
Validation Role Rapid Identity Confirmation Structural Prediction Quantification of Impurities
Detailed Comparison
1. Experimental UV-Vis (The Standard)
  • Pros: Immediate feedback on conjugation integrity. The

    
     acts as a fingerprint for the trans-isomer geometry.
    
  • Cons: Cannot easily distinguish between isomers (e.g., 2- vs 3-nitroethenyl) without derivative spectroscopy.

  • Verdict: The primary tool for daily reaction monitoring.

2. Time-Dependent Density Functional Theory (TD-DFT)[1]
  • Pros: Provides a theoretical benchmark. If experimental

    
     deviates >20 nm from the TD-DFT prediction (e.g., B3LYP/6-31G* level), it suggests a synthesis failure or unexpected tautomerization [1, 2].
    
  • Cons: Requires significant computational resources and expertise in selecting functionals (CAM-B3LYP is often superior for charge-transfer systems) [1].

3. HPLC-PDA (Photodiode Array)
  • Pros: Separates the product from the aldehyde precursor. While UV-Vis gives a sum spectrum, PDA provides the spectrum of the pure peak.

  • Cons: Acidic mobile phases can degrade labile nitroalkenes during the run [3].

Part 3: Self-Validating Experimental Protocol

This protocol incorporates internal checks to ensure data integrity. It is designed to validate 2-(2-nitroethenyl)pyridine .

Reagents & Equipment[3]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid water due to hydrolysis risk.

  • Standard: Holmium Oxide glass filter (for wavelength calibration).

  • Blank: Pure solvent from the same bottle used for solvation.

Workflow Diagram (DOT)

UV_Validation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Validation Logic Step1 Baseline Correction (Air/Air) Step2 Solvent Blank (100% T Check) Step1->Step2 Step3 Sample Prep (10 µM in EtOH) Step2->Step3 Step4 Fast Scan (200-500 nm) Step3->Step4 Step5 Identify λ_max (Target: 305-320 nm) Step4->Step5 Decision Peak Shape? Step5->Decision Pass Valid Conjugation (Proceed to Assay) Decision->Pass Sharp Peak Fail Hydrolysis/Impurity (Recrystallize) Decision->Fail Broad/Shoulder

Figure 1: Step-by-step logic flow for spectral validation of nitroethenyl pyridines.

Step-by-Step Methodology
  • System Suitability:

    • Scan the Holmium Oxide filter. Ensure peaks match standard values (

      
       nm).
      
    • Run a baseline correction with air in both paths (if double-beam).

  • Sample Preparation (The Dilution Factor):

    • Prepare a Stock Solution : Dissolve 1.0 mg of nitroethenyl pyridine in 10 mL MeCN.

    • Prepare a Working Solution : Dilute 100

      
      L of Stock into 9.9 mL MeCN.
      
    • Why? High concentrations cause aggregation, flattening the ICT band and leading to false absorbance readings > 2.0 AU [4].

  • Spectral Acquisition:

    • Scan Range: 200 nm to 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min) to preserve peak resolution.

  • Data Analysis (The Derivative Check):

    • Calculate the 1st Derivative (

      
      ) .
      
    • Validation Criterion: A pure nitroethenyl pyridine should show a zero-crossing point exactly at the

      
       of the zero-order spectrum. If the zero-crossing is shifted, a hidden impurity (likely the aldehyde) is overlapping [5].
      

Part 4: Troubleshooting & Solvatochromism

The Solvent Trap

Nitroethenyl pyridines exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene


 Ethanol), the excited state is stabilized more than the ground state, causing a red shift.
SolventDielectric ConstantExpected

Shift
Cyclohexane 2.0Hypsochromic (Blue) Shift (~300 nm)
Ethanol 24.5Benchmark (~315 nm)
DMSO 46.7Bathochromic (Red) Shift (~325 nm)

Note: If your


 in Ethanol is < 300 nm, suspect hydrolysis. The aldehyde precursor absorbs significantly lower.
Common Interferences
  • Nitromethane Residue: If the synthesis workup was poor, residual nitromethane absorbs strongly below 250 nm, masking the pyridine

    
     transitions.
    
  • pH Sensitivity: Pyridine nitrogen is basic (

    
    ). Acidic solvents will protonate the ring, destroying the push-pull character and bleaching the color (hypsochromic shift) [6]. Always use neutral solvents. 
    

References

  • ChemRxiv. (2023). Comparative DFT studies of UV-vis and fluorescence spectra of diphenylamino-nitro-trans-stilbene. Retrieved from [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Journal of Molecular Structure. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine and HPLC Method Considerations. Retrieved from [Link]

  • ResearchGate. (2010). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

  • ResearchGate. (2016). Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach. Journal of Computational Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

2-Methyl-5-[(E)-2-nitroethenyl]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methyl-5-[(E)-2-nitroethenyl]pyridine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, Drug Development Professionals

Executive Summary: Immediate Action Protocol

2-Methyl-5-[(E)-2-nitroethenyl]pyridine (also known as a nitrostyrene pyridine derivative) is a potent electrophile and Michael acceptor. Its disposal requires strict adherence to hazardous organic waste protocols due to its potential for skin sensitization, lachrymatory effects, and thermal instability.

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration (with NOx scrubbing).

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or strong bases (risk of uncontrolled polymerization).

  • Waste Stream: Segregated Organic Hazardous Waste (Halogen-free, unless halogenated solvents are present).

Hazard Identification & Risk Assessment

To dispose of this compound safely, you must understand the mechanism of its toxicity and reactivity.

Hazard Class Mechanism Operational Implication
Michael Acceptor The nitroalkene double bond (

) is highly electrophilic. It reacts covalently with cysteine residues in proteins.
High Sensitizer: Double-glove (Nitrile/Laminate) is mandatory. Treat all surfaces as contaminated.
Lachrymator Volatile components (if any) or dust can irritate mucous membranes (eyes/throat).Containment: All weighing and waste transfer must occur inside a fume hood.
Thermal Instability Nitro groups can decompose exothermically at high temperatures.No Autoclaving: Never autoclave waste containing this compound.
Base Sensitivity Pyridine ring + Nitroalkene makes the compound sensitive to basic conditions.Segregation: Keep away from caustic waste streams (NaOH, KOH) to prevent polymerization.

Logistics: Packaging & Transport

Proper labeling is the first line of defense for waste handlers. While you must consult your specific Safety Data Sheet (SDS) for the exact UN number assigned to your lot, the following are the standard classifications for nitrostyrene-type derivatives.

Waste Container Labeling
  • Proper Shipping Name: Toxic Solid, Organic, N.O.S. (2-Methyl-5-[(E)-2-nitroethenyl]pyridine)

    • Alternative (if liquid/solution): Corrosive Liquid, N.O.S.[1]

  • UN Number: Typically UN 2811 (Toxic) or UN 1759 (Corrosive).

  • Hazard Class: 6.1 (Toxic) or 8 (Corrosive).

  • Packing Group: II or III.

Storage Prior to Disposal
  • Vessel: High-density polyethylene (HDPE) or amber glass.

  • Environment: Cool, dry, dark area.[2]

  • Secondary Containment: Essential to capture leaks.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)
  • Context: Expired shelf stock or solid residues.

  • Protocol:

    • Dissolution (Optional but Recommended): If the solid is fine dust, dissolve it in a minimal amount of Acetone or Ethyl Acetate to prevent airborne dispersion during handling.

    • Transfer: Move the solid (or solution) into a dedicated "High Hazard Organic" waste container.

    • Labeling: Affix a hazardous waste tag immediately. List "Nitropyridine derivative" and "Sensitizer."

    • Disposal: Hand over to EHS for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures)
  • Context: Mother liquors or reaction solvents containing the product.

  • Protocol:

    • Segregation: Ensure the solvent stream is compatible.

      • Compatible: Acetone, Methanol, Dichloromethane (if halogenated waste).

      • Incompatible: Aqueous basic solutions (NaOH, Ammonia).

    • pH Check: Ensure the waste solution is Neutral to slightly Acidic (pH 5-7). Reason: Basic pH triggers polymerization.

    • Container: Use a solvent safety can or HDPE carboy with a vented cap.

Scenario C: Spill Cleanup (Emergency)
  • Immediate Action: Evacuate the immediate area. Don full PPE (Goggles, Lab Coat, Double Gloves, N95/Respirator if dust is present).

SpillResponse start Spill Detected assess Assess State: Solid or Liquid? start->assess solid Solid Spill assess->solid liquid Liquid/Solution Spill assess->liquid wet Cover with Wet Paper Towels (Prevents Dust) solid->wet absorb Absorb with Vermiculite/Sand (Do NOT use combustible paper) liquid->absorb scoop Scoop into Wide-Mouth Jar wet->scoop absorb->scoop clean Wipe area with Acetone, then Soap & Water scoop->clean label Label as Hazardous Waste clean->label

Figure 1: Emergency Spill Response Workflow for Nitrostyrene Derivatives.

Advanced Neutralization (Chemical Treatment)

Note: This section is for advanced chemical personnel only. It describes a method to chemically deactivate the Michael acceptor moiety before disposal, reducing the acute hazard.

Concept: Reduction of the nitroalkene double bond removes the electrophilic "warhead," converting it to a less reactive nitroalkane.

Protocol:

  • Setup: Work in a fume hood.

  • Dissolution: Dissolve the waste material in Methanol/Ethanol.

  • Reduction: Slowly add Sodium Borohydride (NaBH4) (1.5 - 2.0 equivalents) at 0°C.

    • Observation: Evolution of hydrogen gas (bubbling).

  • Quenching: After 30 minutes, carefully quench with dilute Acetic Acid or Acetone.

  • Disposal: The resulting mixture is still chemical waste (due to solvents and nitro compounds) but is significantly less sensitizing. Dispose of as Flammable Organic Waste .

Disposal Decision Logic

Use this decision tree to determine the correct waste stream for your specific situation.

DisposalLogic input Waste Material check_state Physical State? input->check_state solid Solid (Powder/Crystals) check_state->solid liquid Liquid (Solution) check_state->liquid pack_solid Pack in HDPE Jar Label: Toxic Solid solid->pack_solid check_solv Solvent Type? liquid->check_solv hal Halogenated (DCM, Chloroform) check_solv->hal nonhal Non-Halogenated (Acetone, MeOH) check_solv->nonhal pack_hal Halogenated Waste Stream Label: Toxic/Corrosive hal->pack_hal pack_nonhal Organic Waste Stream Label: Flammable/Toxic nonhal->pack_nonhal incin FINAL FATE: High-Temp Incineration pack_solid->incin pack_hal->incin pack_nonhal->incin

Figure 2: Waste Stream Segregation Logic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). 2-Methyl-5-[(E)-2-nitroethenyl]pyridine Compound Summary. National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Waste.

  • Fisher Scientific. (2018). Safety Data Sheet: 4-Nitrostyrene (Analogous Hazard Class).

Sources

Personal protective equipment for handling 2-Methyl-5-[(E)-2-nitroethenyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety protocols for handling 2-Methyl-5-[(E)-2-nitroethenyl]pyridine .

Notice of Scientific Context: Specific toxicological data for this exact compound is limited in public literature.[1][2] Therefore, this protocol applies Read-Across Hazard Analysis , synthesizing established risks associated with nitroalkenes (potent electrophiles/lachrymators) and pyridine derivatives (neurotoxic/irritants).[1][2][3] Treat this compound as a high-potency sensitizer and lachrymator.[1][2][3]

Part 1: Executive Safety Summary

Parameter Critical Information
Chemical Identity 2-Methyl-5-[(E)-2-nitroethenyl]pyridine (Structure: Pyridine ring with conjugated nitroalkene tail).[1][2][3]
Physical State Likely Yellow/Brown Crystalline Solid.[1][2]
Primary Hazards Lachrymator (Tear inducing), Skin Sensitizer (Michael Acceptor), Respiratory Irritant .[3]
Containment Strict Fume Hood Use Only. Never handle on an open bench.
Incompatibility Strong oxidizers, reducing agents, and strong bases (potential for polymerization or exothermic decomposition).[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

2.1 Protective Equipment Specifications
Body AreaRecommended EquipmentScientific Rationale
Hand Protection Primary: Nitrile (4 mil minimum).Secondary (Overlay): Silver Shield® (Laminate) or thick Nitrile (8 mil) for prolonged handling/solutions.[1][2][3]Pyridine derivatives can permeate thin nitrile.[1][3] Nitroalkenes are lipophilic.[1][3] Double gloving creates a sacrificial layer and visual indicator of breach.[1][2]
Eye & Face Chemical Splash Goggles (Indirect Vent).Optional: Face Shield (8-inch) if handling >500mg or liquid solutions.[1][2][3]Safety glasses are insufficient.[1][3] Vapors/dust from nitroalkenes are lachrymatory; gas-tight eye protection prevents incapacitation due to tearing.[1][2][3]
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).Backup: N95/P100 mask (only if outside hood for waste transfer).[1][2][3]Prevents inhalation of fine particulates.[1][3] The pyridine moiety carries a distinct, unpleasant odor and potential neurotoxicity.[1]
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).Apron: Chemical-resistant apron for liquid handling.[1][2][3]Synthetic blends (polyester) can degrade or melt if the compound is dissolved in flammable solvents (e.g., DCM, THF) that ignite.[3]

Part 3: Operational Handling Protocols

3.1 The "Static-Free" Weighing Protocol

Nitroethenyl pyridines are often electrostatic powders.[1][2][3] Static discharge can disperse the powder, causing contamination.[1]

  • Preparation: Place an anti-static gun or ionizer bar inside the fume hood.[1][2]

  • Containment: Use a weighing funnel rather than weighing paper. Paper allows dust to slide off easily; funnels contain the solid.[1]

  • Solvent Dampening (Best Practice): If the experiment allows, pre-weigh the solvent in the flask, then add the solid directly to the solvent to immediately suppress dust generation.

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Acetone) on a disposable wipe.[1][3] Do not blow dust off the balance.[1][2]

3.2 Reaction Setup & Monitoring
  • Venting: Ensure reaction vessels are vented to a scrubber or the back of the hood. Do not seal heated reactions containing nitroalkenes without pressure relief (risk of thermal runaway).[1][3]

  • Temperature Control: Nitroalkenes can be thermally unstable.[1][2] Always use an oil bath with a secondary temperature probe (internal thermometer) to prevent overheating.[1][3]

Part 4: Emergency Response & Disposal Logic

4.1 Spills and Exposure[1][2][4][5]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Avoid organic solvents (like ethanol) for washing skin, as they may increase dermal absorption of the pyridine derivative.[3]

  • Spill Cleanup:

    • Evacuate immediate area if dust is airborne.[1][3][6]

    • Don full PPE (Double gloves, Goggles).[1][3]

    • Cover spill with vermiculite or sand.[1][3]

    • If liquid, absorb; if powder, dampen with inert oil/solvent to prevent dusting before sweeping.[1]

4.2 Disposal Workflow

Never dispose of pyridine derivatives down the drain.[2] They are environmental toxins and can damage plumbing seals.[1]

DisposalWorkflow Start Waste Generation CheckState Is it Solid or Liquid? Start->CheckState Solid Solid Waste (Contaminated Powder/Wipes) CheckState->Solid Liquid Liquid Waste (Reaction Mixtures/Mother Liquor) CheckState->Liquid Labeling Label: 'Toxic, Irritant' List: 2-Methyl-5-[(E)-2-nitroethenyl]pyridine Solid->Labeling Segregation Segregate into Halogenated vs Non-Halogenated (Based on Solvent) Liquid->Segregation Segregation->Labeling Quench Optional: Quench Reactive Nitroalkene (Consult Safety Officer) Segregation->Quench If highly reactive Final High-Temp Incineration (Professional Waste Service) Labeling->Final Quench->Labeling

Figure 1: Decision logic for the safe segregation and disposal of nitroethenyl pyridine waste.

References

  • PubChem. (n.d.).[1][3] 2-methyl-5-[(E)-2-nitroethenyl]pyridine (Compound).[1][2][3] National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][1][3]

  • New Jersey Department of Health. (2017).[1][3] Hazardous Substance Fact Sheet: Pyridine.[1][3][7] Retrieved March 1, 2026, from [Link][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.